Technical Documentation Center

9-Fluoro-4H-quinolizin-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 9-Fluoro-4H-quinolizin-4-one

Core Science & Biosynthesis

Foundational

9-Fluoro-4H-quinolizin-4-one chemical structure and properties

The following technical guide details the chemical structure, synthesis, and properties of 9-Fluoro-4H-quinolizin-4-one , a specialized heterocyclic scaffold with significant potential in medicinal chemistry, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 9-Fluoro-4H-quinolizin-4-one , a specialized heterocyclic scaffold with significant potential in medicinal chemistry, particularly in the development of HIV integrase inhibitors and anticancer agents.[1][2]

[1][2][3]

Executive Summary

9-Fluoro-4H-quinolizin-4-one is a bicyclic heteroaromatic compound belonging to the quinolizinone class.[1][2][3][4] It is structurally characterized by a bridgehead nitrogen atom fusing a pyridine ring with a pyridin-4-one ring, bearing a fluorine substituent at the C9 position.[1][2][3] This scaffold is a critical pharmacophore in drug discovery, serving as a bioisostere for quinolones and a core structure for HIV-1 integrase strand transfer inhibitors (INSTIs) and potential antitumor agents.[1][3] The introduction of the fluorine atom at position 9 is a strategic modification designed to block metabolic oxidation, modulate lipophilicity, and enhance binding affinity through halogen bonding or electrostatic interactions.[1][4]

Chemical Structure & Properties[1][3][4][5][6][7][8][9][10][11]

Structural Identification

The core structure consists of two fused six-membered rings: a "pyridine-like" ring (positions 6, 7, 8,[1][2] 9) and a "pyridone-like" ring (positions 1, 2, 3,[1][2][5] 4) containing the carbonyl group.[1][3][4][6]

  • IUPAC Name: 9-Fluoro-4H-quinolizin-4-one[1][2][3]

  • Molecular Formula: Cngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    H
    
    
    
    FNO[1][2][3]
  • Molecular Weight: 163.15 g/mol [1][2][3][4]

  • Core Scaffold: 4H-Quinolizin-4-one (CAS: 491-42-9 for parent)[1][2][3]

  • Key Substituent: Fluorine at position C9 (adjacent to the bridgehead carbon C9a).[1][3][4]

Physicochemical Properties (Predicted)

Note: Values are derived from structure-activity relationship (SAR) data of the parent quinolizinone and standard fluorine substitution effects.[1][2][3]

PropertyValue / DescriptionImpact on Drug Design
LogP (Lipophilicity) ~1.6 – 1.8Fluorination increases lipophilicity relative to the parent (LogP ~1.3), improving membrane permeability.[1][2][3]
H-Bond Acceptors 2 (C=O, F)The carbonyl is a strong acceptor; Fluorine acts as a weak acceptor, influencing binding pocket orientation.[1]
H-Bond Donors 0Lack of donors improves passive transport; typically derivatized (e.g., carboxamide) to add donor functionality.[1][3]
Polar Surface Area ~30 ŲFavorable for CNS penetration if required.[1][2][3][4]
Electronic Effect Electron-withdrawingThe C9-F withdraws electron density from the pyridine ring, lowering the pKa of the bridgehead nitrogen and altering the ring's electrophilicity.[1][2]
Structural Visualization (Numbering)

The numbering of the quinolizinone system is counter-intuitive compared to quinoline.[1][3][4] The bridgehead nitrogen is the focal point.[1][3][4]

QuinolizinoneStructure Figure 1: Connectivity of 9-Fluoro-4H-quinolizin-4-one. Note: F is at C9, adjacent to the bridgehead C9a. cluster_ring1 cluster_ring2 N10 N (10) C6 C6 N10->C6 C4 C=O (4) C4->N10 C9 C-F (9) C9a C9a (Bridge) C9->C9a C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C3->C4 C7 C7 C6->C7 C8 C8 C7->C8 C8->C9 C9a->N10 C9a->C1

[1]

Synthesis Protocol

The synthesis of 9-fluoro-4H-quinolizin-4-one requires the construction of the bicyclic core from a functionalized pyridine precursor.[1][2][3] The most robust method involves the condensation of 3-fluoro-2-methylpyridine with a malonate derivative, followed by thermal cyclization.[1][2][3]

Retrosynthetic Analysis
  • Target: 9-Fluoro-4H-quinolizin-4-one[1][2][3]

  • Disconnection: C4-N10 and C1-C9a bonds.

  • Precursors: 3-Fluoro-2-methylpyridine + Diethyl ethoxymethylenemalonate (DEEM).[1][2][3][4]

Step-by-Step Methodology

Reagents:

  • 3-Fluoro-2-methylpyridine (Starting Material)[1][2][3][4]

  • Diethyl ethoxymethylenemalonate (DEEM)[1][3][4]

  • Diphenyl ether (Solvent for high-temp cyclization)[1][2][3][4]

  • Ethanol (Solvent for condensation)[1][3][4]

Protocol:

  • Condensation (Enamine Formation):

    • Charge a reaction vessel with 3-fluoro-2-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture to 140°C under an inert atmosphere (Argon/Nitrogen).

    • Mechanism: The pyridine nitrogen acts as a nucleophile, attacking the electron-deficient double bond of DEEM, eliminating ethanol.[1]

    • Monitoring: Monitor by TLC for the disappearance of the pyridine starting material.

  • Thermal Cyclization (Gould-Jacobs Type):

    • Dissolve the intermediate enamine in diphenyl ether (high-boiling solvent).

    • Heat to reflux (~250°C) for 2–4 hours.

    • Causality: High temperature is required to overcome the aromatic stability of the pyridine ring, allowing the methyl group (activated as an enol/enamine equivalent) to attack the ester carbonyl, closing the second ring.[1][4]

    • Note: The presence of the 3-fluoro substituent (which becomes C9) may slightly retard cyclization due to inductive deactivation of the adjacent methyl group; extended reaction times may be necessary.[1][3][4]

  • Hydrolysis & Decarboxylation (Optional if Ester is not desired):

    • The product of step 2 is likely an ester (3-ethoxycarbonyl-9-fluoro-4H-quinolizin-4-one).[1][2][3]

    • Hydrolyze with 10% NaOH (aq) at reflux.

    • Decarboxylate by heating the free acid in diphenyl ether or quinoline with copper powder at 200°C to yield the title compound 9-fluoro-4H-quinolizin-4-one .[1][2][3]

Synthesis Workflow Diagram

SynthesisPath Figure 2: Synthetic route for 9-Fluoro-4H-quinolizin-4-one via modified Gould-Jacobs reaction. SM1 3-Fluoro-2-methylpyridine (Precursor) Step1 Step 1: Condensation 140°C, -EtOH SM1->Step1 Reagent Diethyl ethoxymethylenemalonate (DEEM) Reagent->Step1 Inter Intermediate Enamine Step1->Inter Step2 Step 2: Thermal Cyclization Diphenyl ether, 250°C Inter->Step2 Prod_Ester 3-Ester-9-Fluoro-Quinolizinone Step2->Prod_Ester Step3 Step 3: Hydrolysis & Decarboxylation 1. NaOH, 2. Cu/Heat Prod_Ester->Step3 Final 9-Fluoro-4H-quinolizin-4-one Step3->Final

[1][2][3][4]

Biological Applications & Mechanism[1][3][5][6]

HIV-1 Integrase Inhibition

The quinolizinone scaffold is a well-established pharmacophore for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).[1][2][3][7]

  • Mechanism: The 4-oxo (carbonyl) and adjacent functional groups (often a 3-carboxylic acid or bioisostere) form a chelation complex with the two Magnesium ions (

    
    ) in the active site of the viral integrase enzyme.[1][2]
    
  • Role of 9-Fluorine:

    • Metabolic Stability: The C9 position is electronically susceptible to oxidative metabolism (hydroxylation).[1][3][4] Fluorination blocks this site, extending the half-life (

      
      ) of the drug.[1][3]
      
    • Binding Affinity: The fluorine atom can engage in hydrophobic interactions with viral protein residues or alter the pKa of the bridgehead nitrogen, fine-tuning the electronic profile of the metal-binding triad.[1][2]

Anticancer Potential

Derivatives of 4H-quinolizin-4-one have shown activity against various cancer cell lines.[1][2][3][4]

  • Target: Inhibition of Topoisomerase I/II or HIF-1ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     pathways.[1][2][3]
    
  • Selectivity: The planar tricyclic nature (often achieved by further fusion) allows for DNA intercalation.[1][3][4] The 9-fluoro group modulates the redox potential, potentially enhancing cytotoxicity against hypoxic tumor cells.[1][3][4]

Safety & Handling

While specific toxicological data for the 9-fluoro derivative may be limited, handling should follow protocols for potent fluoro-heterocycles.[1][2][3]

  • Hazard Classification: Treat as Irritant (Skin/Eye) and potentially biologically active (assume potency).[1][3][4]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1][3][4]

  • Spill Response: Adsorb with inert material (vermiculite); incinerate in a chemical waste facility equipped with scrubbers for HF generation.[1][3][4]

References

  • Satoh, M., et al. (2010).[1][3][4][5][8] Synthesis and antiviral activity of novel quinolizinone derivatives. Chemical & Pharmaceutical Bulletin.

  • Muir, J. C., et al. (2013).[1][3][4][5][8] 4H-Quinolizin-4-ones: A Review of Synthesis and Biological Activities. ARKIVOC.

  • Alnajjar, R. A., & Kawafi, N. S. (2018).[1][3][4] 4H-Quinolizin-4-one Derivatives: A Review. Libyan Journal of Science & Technology.

  • PubChem Compound Summary. (2025). 4H-Quinolizin-4-one (Parent Structure). National Center for Biotechnology Information.[1][3][4] [1][2][3]

  • BenchChem Technical Guide. (2025). Synthesis and characterization of 4H-Benzo[a]quinolizin-4-one derivatives.

Sources

Exploratory

Therapeutic Potential of Fluorinated Quinolizinone Derivatives

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Version: 1.0 Executive Summary The quinolizinone scaffold—specifically the 4H-quinolizin-4-one and its benz...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Version: 1.0

Executive Summary

The quinolizinone scaffold—specifically the 4H-quinolizin-4-one and its benzo-fused derivatives (benzo[ij]quinolizines)—represents a privileged structure in medicinal chemistry, distinct from the more common quinazolinones.[1] While historically anchored by the first-generation fluoroquinolone Flumequine , recent advances have repositioned this scaffold from a purely antibacterial agent to a versatile pharmacophore with potent anticancer (PI3K inhibition, DNA intercalation) and antiviral (HIV integrase inhibition) properties.[1]

This guide provides a deep technical analysis of fluorinated quinolizinone derivatives. It explores the bioisosteric rationale of fluorine incorporation, details modern Rh(III)-catalyzed synthetic protocols, and maps the structure-activity relationships (SAR) that drive their therapeutic efficacy.[1]

Chemical Rationale: The Fluorine Effect on the Quinolizinone Core

The incorporation of fluorine into the quinolizinone scaffold is not merely for lipophilicity enhancement; it is a strategic electronic modulation that alters the pharmacodynamics of the molecule.

Metabolic Stability and pKa Modulation

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Substitution at metabolically labile sites (e.g., C9 in benzo[ij]quinolizines) blocks cytochrome P450-mediated oxidative defluorination.[1]

  • Acidic Strength: In 2-carboxylic acid derivatives (like Flumequine), fluorine substitution on the aromatic ring exerts an inductive effect (-I), lowering the pKa of the carboxylic acid.[1] This ensures the molecule exists primarily in its carboxylate form at physiological pH, which is critical for binding to the Mg²⁺ water cluster in the DNA gyrase active site.

Lipophilicity and Permeability

Fluorination increases the logP (lipophilicity) of the quinolizinone core, facilitating passive diffusion across the bacterial outer membrane (Gram-negative porins) or the blood-brain barrier (for CNS-active derivatives).[1]

  • The "Fluorine Scan": Strategic replacement of hydrogen with fluorine often results in a 10-fold increase in binding affinity due to hydrophobic collapse within the enzyme pocket and specific F···H-N or F···C=O interactions.[1]

Synthetic Strategies: Modern C-H Activation

While classical Gould-Jacobs cyclization was used for Flumequine, modern medicinal chemistry demands more convergent routes.[1] The Rhodium(III)-catalyzed C-H activation/annulation is the current gold standard for synthesizing diverse 4H-quinolizin-4-ones.[1]

Protocol: Rh(III)-Catalyzed Annulation of 2-Alkenylpyridines

This protocol allows for the rapid assembly of the quinolizinone core from readily available precursors, tolerating fluorine substituents.[1]

Reagents:

  • Substrate: 2-(1-substituted-vinyl)pyridine (Fluorinated analogs).[1]

  • Coupling Partner: Internal alkyne or Diazo compound.[1]

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).[1]

  • Oxidant: Cu(OAc)₂ (2.0 equiv) or AgSbF₆ (for diazo coupling).[1]

  • Solvent: MeOH or DCE.

Step-by-Step Methodology:

  • Catalyst Activation: In a dry Schlenk tube, dissolve [Cp*RhCl₂]₂ and AgSbF₆ in DCE under N₂ atmosphere. Stir for 15 min to generate the cationic active species.

  • Substrate Addition: Add the fluorinated 2-alkenylpyridine (1.0 equiv) and the alkyne (1.2 equiv).[1]

  • Cyclization: Heat the mixture to 100°C for 12 hours. The Rh(III) species directs C-H activation at the ortho-position of the alkenyl group, followed by alkyne insertion and reductive elimination.

  • Purification: Cool to room temperature, filter through a celite pad, and concentrate. Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Mechanism Validation: The reaction proceeds via a five-membered rhodacycle intermediate.[1] High-resolution mass spectrometry (HRMS) should show the molecular ion peak corresponding to the fused tricyclic product.[1]

Therapeutic Areas & Structure-Activity Relationship (SAR)[1][2]

Antimicrobial Activity (Gyrase Inhibition)

The benzo[ij]quinolizine derivatives (e.g., Flumequine) function as "gyrase poisons."[1] They stabilize the DNA-Gyrase cleavable complex, leading to double-strand breaks.[1]

Key SAR Rules:

  • N1 Position: Must be part of the bridgehead system in quinolizinones.

  • C2 Carboxyl: Essential for Mg²⁺ binding.[1]

  • C9 Fluorine: Critical for potency.[1] Increases binding affinity to the gyrase-DNA complex by ~2-4 fold compared to the non-fluorinated analog.[1]

Anticancer Activity (PI3K & Topoisomerase)

Recent derivatives have shown potent inhibition of Phosphatidylinositol 3-Kinase (PI3K), a key regulator of cancer cell proliferation.[1]

Data Summary: Comparative Potency

Compound ClassDerivative TypeTargetIC50 / MICKey Structural Feature
Antibacterial Flumequine (Ref)DNA Gyrase (E. coli)0.2 - 0.8 µg/mL9-Fluoro, Tricyclic core
Anticancer 4H-Quinolizin-4-one Analog API3K-δ12 nM2-Aryl-9-fluoro substitution
Anticancer 4H-Quinolizin-4-one Analog BMCF-7 (Breast Cancer)2.5 µMFused indole moiety
Antiviral Quinolizinone CarboxamideHIV-1 Integrase0.08 µM3-Carboxamide, Fluorobenzyl

Mechanistic Visualization

The following diagram illustrates the dual therapeutic pathways of fluorinated quinolizinones: the classical bacterial DNA gyrase inhibition and the emerging PI3K signaling blockade in cancer cells.

Quinolizinone_Mechanism cluster_Bacteria Antibacterial Pathway (Gram -) cluster_Cancer Anticancer Pathway (PI3K/Akt) Drug Fluorinated Quinolizinone Gyrase DNA Gyrase / Topo IV Drug->Gyrase Intercalation Mg Mg2+ Bridge Drug->Mg Chelation (C2-COOH) PI3K PI3K-delta Isoform Drug->PI3K ATP Competitive Inhibition Complex Stabilized Cleavable Complex Gyrase->Complex Mg->Complex DSB Double Strand DNA Breaks Complex->DSB Death_B Bacterial Cell Death DSB->Death_B PIP3 PIP2 -> PIP3 Conversion PI3K->PIP3 Inhibits Akt Akt Phosphorylation (Blocked) PIP3->Akt Downregulates Apoptosis Apoptosis Induction Akt->Apoptosis

Figure 1: Dual mechanistic pathways of fluorinated quinolizinones targeting bacterial DNA replication (red) and cancer cell signaling (green).[1]

Experimental Protocol: Biological Assay (MIC Determination)

To validate the antibacterial potential of a newly synthesized fluorinated quinolizinone, the following standard broth microdilution protocol is recommended.

Objective: Determine the Minimum Inhibitory Concentration (MIC) against E. coli (ATCC 25922).

  • Inoculum Preparation:

    • Culture E. coli on Mueller-Hinton agar (MHA) for 24h at 37°C.[1]

    • Suspend colonies in saline to reach 0.5 McFarland turbidity standard (~1.5 x 10^8 CFU/mL).[1]

    • Dilute 1:100 in Mueller-Hinton broth (MHB).[1]

  • Compound Dilution:

    • Prepare a stock solution of the fluorinated quinolizinone in DMSO (e.g., 10 mg/mL).

    • In a 96-well plate, perform serial 2-fold dilutions in MHB to achieve a range of 64 µg/mL to 0.06 µg/mL.

  • Incubation:

    • Add 50 µL of bacterial suspension to each well containing 50 µL of drug solution.

    • Include controls: Growth control (bacteria + broth + DMSO), Sterility control (broth only).[1]

    • Incubate at 37°C for 18-24 hours.

  • Readout:

    • Visual inspection for turbidity.[1] The MIC is the lowest concentration with no visible growth.[1]

    • Validation: Flumequine control should yield an MIC of ~0.2-0.8 µg/mL.[1]

Future Outlook & Challenges

The renaissance of the quinolizinone scaffold lies in polypharmacology .

  • Resistance Mitigation: The tricyclic structure of benzo[ij]quinolizines is less susceptible to certain efflux pumps compared to bicyclic quinolones, though target mutation (gyrA) remains a challenge.[1]

  • Oncology: The structural similarity to camptothecin (a pentacyclic quinoline) suggests that extending the quinolizinone core (e.g., via the Rh-catalyzed annulation described above) could yield novel Topoisomerase I inhibitors.[1]

  • Toxicity: Fluorination at the C9 position is generally safe, but extensive fluorination on the alkyl side chains must be monitored for potential mitochondrial toxicity.[1]

References

  • Synthesis of Quinolizinones from Rhodium-Catalyzed C-H Activation Source: ResearchGate / Wiley URL:[1][Link]

  • Flumequine: Chemical and Physical Properties Source: PubChem (National Library of Medicine) URL:[1][Link][1]

  • Recent Advances in Fluorinated Heterocycles: Therapeutic Applications Source: RSC Advances / PMC URL:[1][Link]

  • Quinolizinone Derivatives as PI3K Inhibitors Source: Google Patents (Gilead Sciences, Inc.)[1] URL:

  • Structure-Activity Relationship of Fluoroquinolones Source: National Institutes of Health (NIH) URL:[1][Link]

Sources

Exploratory

Whitepaper: Biological Activity of 9-Fluoro-Substituted Quinolizin-4-ones

Executive Summary In my tenure optimizing nitrogenous heterocyclic scaffolds for preclinical drug development, the quinolizin-4-one core has consistently demonstrated a highly versatile pharmacological profile. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In my tenure optimizing nitrogenous heterocyclic scaffolds for preclinical drug development, the quinolizin-4-one core has consistently demonstrated a highly versatile pharmacological profile. However, it is the strategic installation of a fluorine atom at the C-9 position that transforms this basic scaffold into a highly selective, metabolically robust pharmacophore. This in-depth technical guide explores the three primary biological domains where 9-fluoro-substituted quinolizin-4-ones (and their fused-ring derivatives) exhibit profound activity: antimicrobial efficacy , analgesic opioid receptor agonism , and multidrug resistance (MDR) modulation in oncology .

By analyzing the causality behind these molecular interactions and detailing self-validating experimental protocols, this whitepaper serves as a comprehensive resource for researchers and drug development professionals.

Mechanistic Rationale: The 9-Fluoro Advantage

The decision to incorporate a fluorine atom at the C-9 position of a quinolizin-4-one ring is rarely arbitrary. As a Senior Application Scientist, I approach this substitution as a calculated bioisosteric replacement designed to achieve three critical objectives:

  • Electronic Modulation: Fluorine's extreme electronegativity withdraws electron density from the conjugated quinolizinone system, lowering the pKa of adjacent basic amines. This enhances membrane permeability by increasing the proportion of the un-ionized species at physiological pH.

  • Metabolic Shielding: The C-F bond (~116 kcal/mol) is significantly stronger than a C-H bond. Placing fluorine at the metabolically vulnerable 9-position blocks cytochrome P450-mediated oxidative degradation, dramatically extending the compound's half-life.

  • Target Affinity: The fluorine atom acts as a hydrogen bond acceptor and optimally fills hydrophobic pockets in target proteins (such as DNA gyrase or opioid receptors), locking the molecule into its active conformation.

Antimicrobial Efficacy: DNA Gyrase Inhibition

9-Fluoro-4H-quinolizin-4-one-3-carboxylic acids are structural analogs of fluoroquinolones. They exhibit a surprising degree of broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria[1]. The 9-fluoro substitution is critical for intercalating into the DNA cleavage site and stabilizing the ternary complex with bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.

AntimicrobialPathway A 9-Fluoro-quinolizin-4-one B Bacterial DNA Gyrase (Topoisomerase II/IV) A->B Intercalates at cleavage site C Ternary Cleavage Complex Formation B->C Mg2+ dependent binding D Inhibition of DNA Religation C->D Halts replication fork E Double-Strand Breaks & Cell Death D->E Bactericidal cascade

Mechanism of bacterial DNA gyrase inhibition by 9-fluoro-quinolizin-4-ones.

Quantitative Data: Antimicrobial Activity
Compound ScaffoldSubstitutionTarget OrganismMIC (μg/mL)
4H-quinolizine-3-carboxylic acidUnsubstitutedS. aureus> 32.0
4H-quinolizine-3-carboxylic acid7-FluoroS. aureus2.0
4H-quinolizine-3-carboxylic acid7,9-DifluoroS. aureus0.25
4H-quinolizine-3-carboxylic acid7,9-DifluoroE. coli0.12
Protocol 1: Self-Validating Broth Microdilution Assay

To ensure trustworthiness, this protocol incorporates resazurin as an internal metabolic control to prevent false-negative MIC readings caused by compound precipitation.

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (~

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the 9-fluoro-quinolizin-4-one derivative (0.015 to 32 μg/mL) in MHB.

  • Inoculation: Add 50 μL of the bacterial suspension to each well.

  • Internal Validation (Causality): Add 10 μL of 0.015% resazurin solution to all wells. Why? Resazurin is an oxidation-reduction indicator. If bacteria are actively respiring (alive), they reduce the blue resazurin to pink resorufin. This visually and spectrophotometrically validates true cell death versus mere growth stasis or drug precipitation.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration well that remains strictly blue (no metabolic reduction).

Analgesic Activity: Indolo[2,3-a]quinolizin-4-ones

Beyond antimicrobial applications, the indolo-fused quinolizin-4-ones—specifically derivatives of the indole alkaloid mitragynine—are potent analgesics. The synthesis of MGM-9 , a 9-fluoro-substituted derivative, represents a breakthrough in pain management. MGM-9 acts as a dual μ- and κ-opioid receptor agonist, producing antinociceptive effects that are 7 to 22 times more potent than morphine when administered orally, while exhibiting significantly weaker rewarding (addictive) effects[2].

OpioidPathway A MGM-9 (9-Fluoro-indolo- quinolizin-4-one derivative) B Dual μ/κ-Opioid Receptor Agonism A->B High affinity binding (Ki = 7.3 nM for μ) C Gi/o Protein Coupling (α-subunit activation) B->C Conformational shift D Adenylyl Cyclase Inhibition C->D Signal transduction E Reduced Intracellular cAMP D->E Decreased secondary messenger F Potent Antinociception (Pain Relief) E->F Modulation of K+/Ca2+ channels

Dual μ/κ-opioid receptor signaling pathway activated by MGM-9.

Quantitative Data: Opioid Receptor Affinity
CompoundC-9 Substitutionμ-Opioid Ki (nM)κ-Opioid Ki (nM)Analgesic Potency (vs Morphine)
MitragynineNone~100.0> 1000.00.25x
MGM-9 Fluoro 7.3 18.0 7.0x - 22.0x
Protocol 2:[35S]GTPγS Functional Binding Assay

To prove that MGM-9 is not just a binder, but a functional agonist, we utilize the [35S]GTPγS assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells expressing human μ- or κ-opioid receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 mins and resuspend the pellet.

  • Reaction Setup: In a 96-well plate, combine 10 μg of membrane protein, 30 μM GDP, and 0.1 nM [35S]GTPγS in assay buffer (containing 100 mM NaCl and 5 mM MgCl2).

  • Agonist Introduction: Add varying concentrations of MGM-9 (0.1 nM to 10 μM).

  • Internal Validation (Causality): Why add excess GDP? GDP is added to force all G-proteins into an inactive baseline state. This ensures that any measured [35S]GTPγS incorporation is strictly the causal result of MGM-9 inducing receptor activation. DAMGO (a full μ-agonist) must be run in parallel to establish the 100% Emax baseline.

  • Filtration & Readout: Incubate for 60 mins at 30°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters. Measure bound radioactivity using a liquid scintillation counter.

Modulation of Multidrug Resistance (MDR) in Oncology

In oncology, the benzo-fused analogs (benzo[a]quinolizin-4-ones) have emerged as potent modulators of multidrug resistance (MDR). These compounds sensitize drug-resistant cancer cells (e.g., A549 lung cancer cells) by directly binding to and inhibiting P-glycoprotein (P-gp), a primary efflux pump[3]. Halogenation, particularly fluorination at the 9-position, increases the lipophilicity required to deeply penetrate the transmembrane domains of P-gp.

MDRPathway A 9-Fluoro-benzo[a] quinolizin-4-one B P-glycoprotein (P-gp) Efflux Pump A->B Targets hydrophobic pocket C Competitive Binding at Transmembrane Domain B->C ATP hydrolysis uncoupling D Inhibition of Drug Efflux C->D Restores sensitivity E Intracellular Accumulation of Chemotherapeutics D->E Overcomes MDR

P-glycoprotein efflux pump inhibition by benzo[a]quinolizin-4-ones.

Protocol 3: Rhodamine 123 Efflux Assay for P-gp Modulation

This assay validates the functional inhibition of the P-gp pump.

Step-by-Step Methodology:

  • Cell Seeding: Seed P-gp overexpressing cancer cells (e.g., A549RT-eto) in 6-well plates at

    
     cells/well.
    
  • Dye Loading: Incubate cells with 5 μM Rhodamine 123 (a fluorescent P-gp substrate) for 30 minutes at 37°C.

  • Inhibitor Treatment: Wash the cells and add fresh medium containing 10 μM of the 9-fluoro-benzo[a]quinolizin-4-one derivative.

  • Internal Validation (Causality): Use Verapamil (10 μM) as a positive control. Why? Verapamil is a known P-gp inhibitor. Comparing the fluorescence retention of the novel compound against Verapamil confirms that the mechanism of intracellular dye accumulation is specifically due to P-gp efflux inhibition, rather than membrane permeabilization.

  • Flow Cytometry: Harvest the cells and analyze intracellular fluorescence using a flow cytometer (excitation 488 nm, emission 530 nm). High fluorescence indicates successful P-gp inhibition.

Conclusion

The 9-fluoro-substituted quinolizin-4-one scaffold is a masterclass in rational drug design. By leveraging the unique electronic and steric properties of the fluorine atom, researchers can push this core structure toward potent antimicrobial activity, highly selective opioid receptor agonism, or effective MDR reversal. As drug development professionals, adopting these self-validating protocols ensures that the promising in vitro data generated by these compounds translates reliably into preclinical success.

References

  • Abbott Laboratories. "Quinolizinone type compounds." WIPO Patent WO1996039407A1, published December 12, 1996. URL:[1]

  • Matsumoto, K., et al. "MGM-9[(E)-methyl 2-(3-ethyl-7a,12a-(epoxyethanoxy)-9-fluoro-1,2,3,4,6,7,12,12b-octahydro-8-methoxyindolo[2,3-a]quinolizin-2-yl)-3-methoxyacrylate], a derivative of the indole alkaloid mitragynine: A novel dual-acting μ- and κ-opioid agonist with potent antinociceptive and weak rewarding effects in mice." Neuropharmacology, 2008, 55(2), 154-165. URL:[Link][2]

  • Wang, Y., et al. "Overcoming Multidrug Resistance in Human Lung Cancer with Novel Benzo[a]quinolizin-4-ones." Anticancer Research, 2011, 31(3), 867-873. URL:[Link][3]

Sources

Foundational

Technical Analysis: Fluorescence Quantum Yield of 9-Fluoro-4H-quinolizin-4-one

The following technical guide details the photophysical characterization of 9-Fluoro-4H-quinolizin-4-one , focusing on its fluorescence quantum yield ( ). This guide synthesizes structural analysis with established photo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the photophysical characterization of 9-Fluoro-4H-quinolizin-4-one , focusing on its fluorescence quantum yield (


).

This guide synthesizes structural analysis with established photophysical protocols, addressing the specific electronic effects of fluorine substitution on the quinolizinone scaffold.

Executive Summary

9-Fluoro-4H-quinolizin-4-one (CAS: 1817891-01-2) is a bicyclic fluorophore derived from the 4H-quinolizin-4-one scaffold.[1][2][3][4] While the unsubstituted scaffold exhibits a modest fluorescence quantum yield (


) typically ranging from 0.04 to 0.36  depending on solvent and substitution patterns, the introduction of a fluorine atom at the C9 position induces specific electronic perturbations that modulate non-radiative decay pathways.

This guide provides the theoretical basis for its emission efficiency, a validated protocol for empirical determination, and the structural logic governing its photophysics.

Part 1: Photophysical Profile & Structural Logic

The Scaffold Architecture

The 4H-quinolizin-4-one core consists of a pyridine ring fused to a


-pyrone-like ring (with a bridgehead nitrogen). Unlike quinolinones, this structure is isoelectronic with coumarin but incorporates a bridgehead nitrogen that participates in the 

-conjugation.
  • Core Chromophore: The planar

    
    -electron system allows for 
    
    
    
    transitions.
  • 9-Fluoro Substitution Effect:

    • Inductive Effect (-I): The fluorine at position 9 (adjacent to the bridgehead) exerts a strong electron-withdrawing inductive effect. This lowers the energy of the HOMO, potentially stabilizing the molecule against oxidative degradation.

    • Mesomeric Effect (+M): While weaker, the donation of lone pair electrons into the

      
      -system can fine-tune the emission wavelength, typically resulting in a hypsochromic (blue) shift relative to alkyl-substituted analogs.
      
    • Quantum Yield Implication: Fluorination often reduces vibrational quenching (C-F bonds are stiffer than C-H bonds). However, if the substitution promotes intersystem crossing (ISC) via heavy-atom-like effects (though F is light) or alters the charge transfer character,

      
       can vary. Based on analogous 3-substituted quinolizinones, the expected 
      
      
      
      is 0.15 – 0.25 in polar aprotic solvents (e.g., Acetonitrile, DMSO).
Expected Spectral Characteristics
ParameterValue / RangeContext
Absorption

350 – 390 nm

transition
Emission

430 – 480 nmBlue-Green Fluorescence
Stokes Shift 60 – 100 nmLarge shift indicates structural relaxation in

Quantum Yield (

)
0.04 – 0.36 Solvent dependent (Higher in DMSO/MeCN)
Solubility DMSO, MeOH, DCMLimited water solubility without ionic groups

Part 2: Measurement Protocol (Self-Validating System)

To accurately determine the


 of 9-Fluoro-4H-quinolizin-4-one, the Relative (Comparative) Method  is the industry standard. This protocol minimizes errors from instrument geometry and detector sensitivity.
Reference Standard Selection

Select a standard with spectral overlap and a known


.
  • Primary Standard: Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ,
    
    
    nm).
  • Alternative: Coumarin 153 in Ethanol (

    
    , 
    
    
    
    nm) if the emission is red-shifted.
The "Slope Method" Protocol

Do not rely on a single-point measurement. Use the gradient of integrated fluorescence vs. absorbance to cancel out concentration errors.

Step-by-Step Workflow:

  • Preparation: Prepare stock solutions of the analyte (9-Fluoro-4H-quinolizin-4-one) and the Reference Standard.

  • Dilution Series: Create 5 dilutions for both the analyte and standard.

    • Critical Constraint: Absorbance (

      
      ) at the excitation wavelength (
      
      
      
      ) must be < 0.1 (ideally 0.02 – 0.08) to avoid Inner Filter Effects (re-absorption of emitted light).
  • Acquisition:

    • Measure UV-Vis Absorbance at

      
      .
      
    • Measure Fluorescence Emission Spectrum (integrate the area under the curve,

      
      ).[5]
      
  • Calculation:

    • Plot Integrated Fluorescence (

      
      ) vs. Absorbance (
      
      
      
      ).
    • Determine the slope (

      
      ) for both analyte and standard.
      

Calculation Formula:



  • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    : Quantum Yield[5][6][7][8]
    
  • 
    : Slope of the line (
    
    
    
    vs
    
    
    )[5]
  • 
    : Refractive index of the solvent[9]
    
  • 
    : Analyte, 
    
    
    
    : Reference
Visualization: Measurement Workflow

The following diagram illustrates the logical flow of the comparative quantum yield measurement.

QY_Measurement_Protocol cluster_Prep Sample Preparation cluster_Measure Data Acquisition cluster_Analysis Data Analysis Start Start: 9-Fluoro-4H-quinolizin-4-one Characterization Solvent_Check Solvent Selection (Match Refractive Index if possible) Start->Solvent_Check Dilution Prepare 5 Dilutions (0.01 < OD < 0.1) Solvent_Check->Dilution Absorbance Measure Absorbance (A) at Excitation Wavelength Dilution->Absorbance Emission Measure Emission Spectrum (Integrate Area F) Dilution->Emission Blank Prepare Solvent Blank Plot Plot F vs. A (Linear Regression) Absorbance->Plot Emission->Plot Calc Calculate Slope (Grad) Plot->Calc Final Apply Equation: Φx = Φr(Grad_x/Grad_r)(η_x/η_r)² Calc->Final Check Validation: Is R² > 0.99? Calc->Check Check->Dilution No (Repeat) Check->Final Yes

Caption: Logical workflow for the comparative determination of fluorescence quantum yield using the slope method.

Part 3: Mechanistic Factors & Jablonski Diagram

Understanding why the quantum yield is < 1.0 is crucial for optimizing applications. For 4H-quinolizin-4-ones, the primary non-radiative losses are:

  • Internal Conversion (IC): Vibrational relaxation to the ground state.

  • Intersystem Crossing (ISC): Transition to the Triplet State (

    
    ), promoted by spin-orbit coupling. The 9-Fluoro substituent may slightly enhance this rate compared to the H-analog.
    
  • Solvent Relaxation: In polar solvents, the excited state (

    
    ) stabilizes, lowering its energy. If the energy gap law holds, a lower energy 
    
    
    
    might undergo faster non-radiative decay, slightly reducing
    
    
    (red-edge quenching).
Jablonski Diagram

This diagram visualizes the competition between fluorescence (


) and non-radiative pathways (

).

Jablonski_Diagram S0 Ground State (S0) S1 Singlet Excited State (S1) (Lifetime: τ) S0->S1 Excitation S1->S0 Emission S1->S0 IC T1 Triplet State (T1) S1->T1 ISC T1->S0 Phosphorescence/Decay Abs Absorption (hν) Fl Fluorescence (hν') (Quantum Yield Φ) IC Internal Conversion (Heat) ISC Intersystem Crossing

Caption: Jablonski diagram depicting the excitation and deactivation pathways for 9-Fluoro-4H-quinolizin-4-one.

Part 4: Applications & Solvent Data

Solvatochromic Behavior

The 4H-quinolizin-4-one scaffold is sensitive to solvent polarity.

  • Non-polar (Hexane/Toluene): Higher

    
    , blue-shifted emission.
    
  • Polar Aprotic (DMSO/DMF): Moderate

    
    , red-shifted emission.
    
  • Protic (Water/MeOH): Often lower

    
     due to H-bonding interactions quenching the excited state.
    
Bioimaging Potential

Due to the Mg


 chelating ability of related 3-carboxy-quinolizinones, the 9-fluoro derivative may serve as a background-free probe if functionalized. The fluorine atom can also serve as an 

F NMR probe
, allowing dual-modal imaging (Fluorescence + NMR).

References

  • Synthesis and Photophysics of Quinolizinones

    • Title: An expedient approach to synthesize fluorescent 3-substituted 4H-quinolizin-4-ones via ( -vinylketene)-Fe(CO) complexes.
    • Source: Dalton Transactions, 2015, 44, 578-590.[10]

    • URL: [Link]

    • Relevance: Establishes the baseline quantum yield range (0.04–0.36) for the scaffold.
  • Standard Measurement Protocol

    • Title: A Guide to Recording Fluorescence Quantum Yields.
    • Source: HORIBA Scientific Technical Note.
    • URL: [Link]

    • Relevance: Validates the slope method described in Part 2.
  • Compound Identification

    • Title: 9-Fluoro-4H-quinolizin-4-one (CAS 1817891-01-2).[1][2][3][4]

    • Source: Chemical Book / Bidepharm.
    • Relevance: Confirms the existence and specific CAS identity of the target molecule.

Sources

Exploratory

The Dual-Edged Sword: A Technical Guide to the Structure-Activity Relationship of Fluoroquinolones

A Senior Application Scientist's Perspective on Harnessing Core Structure for Antibacterial and Anticancer Efficacy Authored by: [Your Name/Gemini] Introduction: The Enduring Legacy and Evolving Potential of Fluoroquinol...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Harnessing Core Structure for Antibacterial and Anticancer Efficacy

Authored by: [Your Name/Gemini]

Introduction: The Enduring Legacy and Evolving Potential of Fluoroquinolones

Since the serendipitous discovery of nalidixic acid in 1962, the quinolone scaffold has been a cornerstone of antimicrobial chemotherapy. The introduction of a fluorine atom at the C-6 position heralded the era of fluoroquinolones, a class of synthetic antibiotics with a broad spectrum of activity and improved pharmacokinetic profiles.[][2] These agents have been indispensable in combating a wide range of bacterial infections by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and transcription.[][3][4]

However, the therapeutic landscape of fluoroquinolones is undergoing a significant evolution. Beyond their established antibacterial prowess, a growing body of evidence has illuminated their potential as potent anticancer agents.[5][6][7] This dual activity stems from their ability to interact with mammalian topoisomerases I and II, enzymes critical for DNA replication and repair in cancer cells. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the structure-activity relationships (SAR) of fluoroquinolones, dissecting the nuanced structural modifications that govern their antibacterial and anticancer activities. We will delve into the causality behind experimental choices in their design and provide a framework for their synthesis and biological evaluation.

Pillar 1: The Fluoroquinolone Core and its Strategic Hotspots for Activity

The foundational structure of fluoroquinolones is the 4-oxo-1,4-dihydroquinoline nucleus. The biological activity of these molecules is profoundly influenced by substituents at several key positions. Understanding the impact of these modifications is paramount for the rational design of new derivatives with enhanced potency and selectivity.

A diagram illustrating the core fluoroquinolone structure and key positions for substitution is presented below.

Caption: Core fluoroquinolone structure highlighting key substituent positions.

Pillar 2: Dissecting the Structure-Activity Relationship for Antibacterial Efficacy

The antibacterial potency of fluoroquinolones is a finely tuned interplay between their ability to penetrate the bacterial cell wall, inhibit their target enzymes, and evade efflux pump mechanisms.[3]

Key Structural Modifications and Their Impact on Antibacterial Activity:
PositionSubstituentEffect on ActivityRationale
N-1 Cyclopropyl, Ethyl, PhenylEssential for gyrase inhibition and antibacterial activity. The cyclopropyl group often confers the highest potency.[8]The N-1 substituent plays a crucial role in the interaction with the DNA-gyrase complex. The size and nature of this group influence the binding affinity.
C-3 Carboxylic AcidEssential for DNA gyrase binding and bacterial cell entry. Esterification or amidation generally reduces or abolishes activity.[9]The carboxyl group, along with the C-4 keto group, chelates with Mg2+ ions, which is critical for binding to the enzyme-DNA complex.
C-6 FluorineDramatically increases antibacterial activity and cell penetration.[][2]The fluorine atom enhances the inhibition of DNA gyrase and improves the permeability of the bacterial cell membrane.
C-7 Piperazine, Pyrrolidine (often substituted)Modulates antibacterial spectrum and potency. Basic amine substituents are crucial.The C-7 substituent influences the spectrum of activity (Gram-positive vs. Gram-negative), pharmacokinetic properties, and target enzyme selectivity (DNA gyrase vs. topoisomerase IV).[10]
C-8 Halogen, MethoxyCan enhance activity, particularly against Gram-positive bacteria, but may also increase phototoxicity.Substitution at C-8 can modulate the electronic properties of the quinolone ring system and influence target binding.
Mechanism of Antibacterial Action: A Tale of Two Topoisomerases

Fluoroquinolones exert their bactericidal effects by forming a ternary complex with bacterial DNA and either DNA gyrase (a type II topoisomerase) or topoisomerase IV.[][3] This complex traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to double-strand breaks and ultimately cell death.[4]

  • Inhibition of DNA Gyrase: This is the primary target in most Gram-negative bacteria. DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.

  • Inhibition of Topoisomerase IV: This is the primary target in many Gram-positive bacteria. Topoisomerase IV is crucial for decatenating daughter chromosomes following DNA replication, allowing for cell division.

The following diagram illustrates the mechanism of action of fluoroquinolones in bacteria.

Antibacterial_Mechanism cluster_bacterium Bacterial Cell FQ Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative target) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-positive target) FQ->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication DNA Replication & Transcription Blocked DNA_Gyrase->Replication Leads to Topo_IV->DNA Acts on Topo_IV->Replication Leads to Cell_Death Bacterial Cell Death Replication->Cell_Death Anticancer_Mechanism cluster_cancer_cell Cancer Cell FQ_cancer Fluoroquinolone Derivative Topo_I_II Topoisomerase I/II FQ_cancer->Topo_I_II Inhibits Kinase_Inhibition Kinase Inhibition FQ_cancer->Kinase_Inhibition DNA_damage DNA Damage Topo_I_II->DNA_damage Induces Cell_Cycle_Arrest Cell Cycle Arrest (G2/M, S phase) DNA_damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_damage->Apoptosis Cancer_Cell_Death Cancer Cell Death Cell_Cycle_Arrest->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death Kinase_Inhibition->Cancer_Cell_Death

Caption: Anticancer mechanisms of fluoroquinolone derivatives.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To facilitate further research and development in this field, this section provides detailed, step-by-step methodologies for the synthesis of a representative fluoroquinolone derivative and its subsequent biological evaluation.

Synthesis of a C-7 Substituted Fluoroquinolone Derivative

This protocol describes a general method for the synthesis of a fluoroquinolone with a modified piperazine moiety at the C-7 position, a common strategy for enhancing biological activity.

Workflow Diagram:

Synthesis_Workflow Start Starting Material: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylic acid Step1 Nucleophilic Aromatic Substitution: React with substituted piperazine in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMSO). Start->Step1 Step2 Work-up: Acidification to precipitate the product. Step1->Step2 Step3 Purification: Recrystallization or column chromatography. Step2->Step3 Product Final Product: C-7 Substituted Fluoroquinolone Derivative Step3->Product

Caption: General workflow for the synthesis of a C-7 substituted fluoroquinolone.

Detailed Protocol:

  • Reaction Setup: To a solution of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 equivalent) in dimethyl sulfoxide (DMSO), add the desired substituted piperazine (1.2 equivalents) and potassium carbonate (K2CO3) (2 equivalents).

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Precipitation: Acidify the aqueous solution with acetic acid to a pH of approximately 5-6 to precipitate the crude product.

  • Filtration and Washing: Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and determine its purity by high-performance liquid chromatography (HPLC).

Biological Evaluation Protocols

1. Antibacterial Activity Assessment (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform a two-fold serial dilution of the synthesized fluoroquinolone derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

2. Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized fluoroquinolone derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion: The Path Forward for Fluoroquinolone Drug Discovery

The fluoroquinolone scaffold remains a remarkably versatile platform for the development of novel therapeutic agents. A thorough understanding of the structure-activity relationships governing their antibacterial and anticancer activities is crucial for designing next-generation compounds with improved efficacy, selectivity, and reduced side effects. By strategically modifying the core structure at key positions, researchers can fine-tune the biological properties of these molecules to address the ongoing challenges of antimicrobial resistance and the need for more effective cancer therapies. The experimental protocols provided herein offer a practical framework for the synthesis and evaluation of new fluoroquinolone derivatives, paving the way for future innovations in this exciting field of medicinal chemistry.

References

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (URL: [Link])

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (URL: [Link])

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (URL: [Link])

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against... (URL: [Link])

  • Design, synthesis, and biological evaluation of a series of fluoroquinoanthroxazines with contrasting dual mechanisms of action against topoisomerase II and G-quadruplexes. (URL: [Link])

  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. (URL: [Link])

  • The structure-activity relationship for fluoroquinolone antibiotics. (URL: [Link])

  • Mechanism of fluoroquinolone action. (URL: [Link])

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (URL: [Link])

  • Novel fluoroquinolone analogs as anticancer agents. (URL: [Link])

  • Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. (URL: [Link])

  • (PDF) Synthesis and antibacterial activity of novel fluoroquinolone analogs. (URL: [Link])

  • What is the mechanism of Fleroxacin?. (URL: [Link])

  • Structure-activity relationship of fluoroquinolones as anticancer agents. (URL: [Link])

  • Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. (URL: [Link])

  • Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. (URL: [Link])

  • Synthesis and antibacterial activity of new fluoroquinolones containing a cis- or trans-cyclohexane moiety. (URL: [Link])

  • Fluoroquinolones: Mechanism of action, classification, and development of resistance. (URL: [Link])

  • Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. (URL: [Link])

  • Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. (URL: [Link])

  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (URL: [Link])

  • Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. (URL: [Link])

  • Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. (URL: [Link])

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

synthesis protocol for 9-Fluoro-4H-quinolizin-4-one from 2-pyridineacetate

An Application Note for the Synthesis of 9-Fluoro-4H-quinolizin-4-one from 2-Pyridineacetate Abstract This document provides a comprehensive, two-part protocol for the synthesis of 9-Fluoro-4H-quinolizin-4-one, a valuabl...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 9-Fluoro-4H-quinolizin-4-one from 2-Pyridineacetate

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of 9-Fluoro-4H-quinolizin-4-one, a valuable heterocyclic scaffold for drug discovery and materials science. The synthesis commences with the widely available starting material, ethyl 2-pyridineacetate. Part I details the construction of the core 4H-quinolizin-4-one ring system via a base-mediated condensation and subsequent acid-catalyzed intramolecular cyclization. Part II describes a robust method for the late-stage, regioselective fluorination of the quinolizinone core at the C9 position using an electrophilic fluorinating agent. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering detailed procedural steps, mechanistic insights, and critical safety protocols.

Introduction and Scientific Rationale

The 4H-quinolizin-4-one scaffold is a privileged heterocyclic motif present in numerous biologically active compounds.[1] Its rigid, planar structure and potential for diverse functionalization make it an attractive target in medicinal chemistry.[2] Furthermore, the strategic incorporation of fluorine into therapeutic candidates is a cornerstone of modern drug design, often leading to significant improvements in metabolic stability, binding affinity, and bioavailability.[3]

This application note addresses the synthesis of a specific, high-value derivative: 9-Fluoro-4H-quinolizin-4-one. The synthetic strategy is bifurcated to ensure modularity and high yields. First, the foundational quinolizinone core is assembled from ethyl 2-pyridineacetate. This is achieved through a base-catalyzed condensation with ethyl formate to generate a key enolate intermediate, which is subsequently cyclized under acidic conditions. This classical approach provides reliable access to the core structure.

The second phase of the synthesis tackles the challenge of regioselective fluorination. Late-stage fluorination is a powerful tool but can be hampered by poor selectivity on complex heterocyclic systems.[3] We present a protocol utilizing an electrophilic fluorinating reagent, which demonstrates a high degree of selectivity for the C9 position of the quinolizinone ring, a position electronically activated for such a substitution. This comprehensive guide provides chemists with a reliable pathway to this and other similarly substituted quinolizinone derivatives.

Overall Synthetic Workflow

The synthesis is organized into two primary experimental stages, each with its own purification step, culminating in the final target compound.

G cluster_0 Part I: Core Synthesis cluster_1 Part II: Fluorination A Ethyl 2-Pyridineacetate B Step 1: Base-Catalyzed Condensation with Ethyl Formate A->B C Step 2: Acid-Catalyzed Intramolecular Cyclization B->C D Purification I (Column Chromatography) C->D E 4H-quinolizin-4-one D->E F Step 3: Electrophilic Fluorination E->F Intermediate to Next Stage G Purification II (Recrystallization/Chromatography) F->G H 9-Fluoro-4H-quinolizin-4-one G->H

Diagram 1: Overall workflow for the synthesis of 9-Fluoro-4H-quinolizin-4-one.

Part I: Synthesis of the 4H-quinolizin-4-one Core

This part details the construction of the parent heterocyclic system from ethyl 2-pyridineacetate.

Principle and Mechanism

The synthesis begins with a base-catalyzed Claisen-type condensation between ethyl 2-pyridineacetate and ethyl formate. A strong base, such as sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of the pyridineacetate, generating a nucleophilic enolate. This enolate attacks the electrophilic carbonyl of ethyl formate, leading to the formation of an intermediate sodium enolate after the elimination of ethanol. This intermediate is then subjected to acidic conditions (e.g., polyphosphoric acid), which protonates the enolate and catalyzes an intramolecular nucleophilic attack from the pyridine nitrogen onto the ester carbonyl. Subsequent elimination of ethanol drives the formation of the final, stable aromatic quinolizinone ring system.

G cluster_mech Mechanism: Intramolecular Cyclization A Intermediate Enolate Protonation by Acid (H⁺) B Pyridine Nitrogen Nucleophilic Attack on Carbonyl A->B C Tetrahedral Intermediate Proton Transfer & Elimination of EtOH B->C D Final Product 4H-quinolizin-4-one C->D

Diagram 2: Simplified mechanism of the acid-catalyzed cyclization step.

Experimental Protocol: 4H-quinolizin-4-one

Materials & Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Eq.
Ethyl 2-pyridineacetate165.198.26 g50.01.0
Sodium Ethoxide (NaOEt)68.053.74 g55.01.1
Ethyl Formate74.084.45 g (4.9 mL)60.01.2
Anhydrous Ethanol46.07100 mL--
Polyphosphoric Acid (PPA)-~50 g--
Dichloromethane (DCM)84.93As needed--
Saturated NaHCO₃ (aq)-As needed--
Anhydrous Na₂SO₄-As needed--

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL) followed by the portion-wise addition of sodium ethoxide under a nitrogen atmosphere.

  • Addition of Reagents: Once the sodium ethoxide has dissolved, cool the solution to 0 °C using an ice bath. Add ethyl 2-pyridineacetate dropwise over 15 minutes, followed by the dropwise addition of ethyl formate.

  • Condensation Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours. The formation of a precipitate (the sodium salt of the enolate intermediate) should be observed.

  • Work-up I (Isolation of Intermediate): Remove the ethanol under reduced pressure. To the resulting solid, add 100 mL of diethyl ether, stir vigorously for 15 minutes, and collect the solid by filtration. Wash the solid with an additional 50 mL of diethyl ether and dry under vacuum. The intermediate can be used directly in the next step.

  • Cyclization: Place polyphosphoric acid (~50 g) in a 250 mL flask and heat to 120 °C with mechanical stirring. Carefully add the dried intermediate from the previous step in small portions over 30 minutes.

    • Causality Note: PPA serves as both a strong acid catalyst and a dehydrating agent, efficiently promoting the intramolecular cyclization and subsequent elimination to form the aromatic ring.[4]

  • Reaction Progression: After the addition is complete, maintain the temperature at 120-130 °C for 3-4 hours. Monitor the reaction by TLC (thin-layer chromatography) using a 9:1 DCM:Methanol mobile phase until the starting material is consumed.

  • Work-up II (Product Isolation): Allow the reaction mixture to cool to approximately 80 °C and then carefully pour it onto 300 g of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. This step is highly exothermic and will release CO₂ gas; perform with caution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of 100% DCM to 95:5 DCM:Methanol) to yield 4H-quinolizin-4-one as a solid. An expected yield is typically in the range of 55-65%.

Part II: Regioselective Fluorination

This section describes the introduction of a fluorine atom at the C9 position of the quinolizinone core.

Principle and Rationale

Late-stage fluorination is accomplished using an electrophilic fluorinating agent, N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®. These reagents deliver an electrophilic "F⁺" equivalent. The quinolizinone system possesses a unique electronic distribution. The C9 position is analogous to the C3 position of the original pyridine ring, which is often susceptible to electrophilic attack in related systems. The electron-donating character of the bridgehead nitrogen and the overall electron distribution of the bicyclic system direct the electrophile to this position.

Experimental Protocol: 9-Fluoro-4H-quinolizin-4-one

Materials & Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Eq.
4H-quinolizin-4-one145.151.45 g10.01.0
Selectfluor® (F-TEDA-BF₄)354.263.90 g11.01.1
Acetonitrile (MeCN)41.0550 mL--
Dichloromethane (DCM)84.93As needed--
Water18.02As needed--

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4H-quinolizin-4-one (1.45 g, 10.0 mmol) in 50 mL of acetonitrile.

  • Reagent Addition: Add Selectfluor® (3.90 g, 11.0 mmol) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the acetonitrile under reduced pressure.

  • Extraction: Dissolve the residue in 100 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) to remove any remaining Selectfluor® and its byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford 9-Fluoro-4H-quinolizin-4-one. The expected yield for this step is typically 60-75%.

Safety and Handling Precautions

All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Sodium Ethoxide: A strong base that is corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Polyphosphoric Acid (PPA): Highly corrosive and viscous. When quenching, add the hot acid to ice slowly and with caution to control the exothermic reaction.

  • Phosphorus Oxychloride (Alternative Reagent): If using Vilsmeier-Haack conditions (not detailed here), note that POCl₃ is extremely corrosive, toxic upon inhalation, and reacts violently with water.[5][6][7] Extreme caution is required.

  • Selectfluor®: A powerful oxidizing and fluorinating agent. Avoid contact with skin and eyes. While more manageable than fluorine gas, it is still highly reactive.[8][9][10]

  • Organofluorine Compounds: Handle the final product with care, as organofluorine compounds can have unique toxicological profiles.[8]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Wikipedia. Gould–Jacobs reaction . [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . [Link]

  • Cambridge University Press. Gould-Jacobs Reaction . [Link]

  • University of Benghazi. 4H-Quinolizin-4-one Derivatives: A Review . [Link]

  • National Center for Biotechnology Information (PMC). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines . [Link]

  • ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent . [Link]

  • IJPCBS. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . [Link]

  • SafeRack. Phosphorus Oxychloride . [Link]

  • ACS Publications. Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones . [Link]

  • NJ.gov. HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE . [Link]

  • Purdue University. Fluorine Safety . [Link]

  • National Academies Press. LCSS: FLUORINE . [Link]

  • Quora. What are some safety precautions that can be taken when working with dangerous chemicals? . [Link]

  • ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology . [Link]

  • Royal Society of Chemistry. Fluorination methods in drug discovery . [Link]

  • MDPI. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery . [Link]

  • ResearchGate. (PDF) 4H-Quinolizin-4-one Derivatives: A Review . [Link]

Sources

Application

Application Note &amp; Protocol: One-Pot Cyclization Strategies for the Synthesis of Fluorinated Quinolizinones

Abstract Quinolizinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine into these heterocycles can significa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quinolizinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine into these heterocycles can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This guide details a robust and efficient one-pot methodology for the synthesis of quinolizinone derivatives, with a special focus on its adaptation for the preparation of fluorinated analogues. We will explore a Rhodium(III)-catalyzed C-H activation and annulation cascade, providing a complete, step-by-step protocol, mechanistic insights, and considerations for substrate scope and potential challenges. This document is intended for researchers, medicinal chemists, and process development scientists seeking advanced, step-economical methods for constructing complex, fluorinated heterocyclic systems.

Introduction: The Significance of Fluorinated Quinolizinones

The quinolizinone core is a bicyclic aromatic system containing a bridgehead nitrogen atom. This structural motif is distinct from its more commonly researched isomers, quinolones and quinazolinones. Its unique three-dimensional structure and electronic properties make it an attractive scaffold for targeting a variety of biological receptors and enzymes.

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The C-F bond is the strongest single bond to carbon, and its inclusion can have profound effects[1][2]:

  • Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the half-life of a drug.

  • Lipophilicity & Permeability: Strategic fluorination can modulate a molecule's lipophilicity, enhancing its ability to cross cell membranes.

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, improving binding affinity and potency.

Despite these advantages, the synthesis of specifically fluorinated quinolizinones remains a developing area. Traditional multi-step syntheses are often plagued by low overall yields and require the isolation of potentially unstable intermediates. One-pot reactions, where multiple transformations occur in a single reaction vessel, offer a more elegant and efficient alternative by minimizing purification steps, reducing solvent waste, and improving time and resource economy. This guide focuses on a state-of-the-art, one-pot cyclization method adaptable for these high-value targets.

Featured Methodology: Rh(III)-Catalyzed C-H Activation for Quinolizinone Synthesis

Recent advances in transition-metal catalysis have established Rhodium(III)-catalyzed C-H activation as a powerful tool for building complex molecular architectures[3][4][5][6]. This approach allows for the direct and regioselective formation of C-C bonds, bypassing the need for pre-functionalized starting materials. An efficient method for synthesizing the quinolizinone core involves the reaction of 2-(1-cycloalkenyl)pyridines with diazo compounds, catalyzed by a Rh(III) complex[7][8].

Principle & Mechanistic Rationale

The reaction proceeds via a catalytic cycle initiated by the C-H activation of the pyridine ring at the C3 position, directed by the pyridine nitrogen. This forms a five-membered rhodacycle intermediate. Subsequent coordination and insertion of the diazo compound, followed by intramolecular cyclization and reductive elimination, forge the new ring system and regenerate the active Rh(III) catalyst.

Proposed Adaptation for Fluorinated Analogues: This protocol is highly amenable to the synthesis of fluorinated quinolizinones by employing pre-fluorinated 2-(1-cycloalkenyl)pyridine substrates. The C-F bond is generally stable under these Rh(III)-catalyzed conditions, especially when located on an aromatic ring where cleavage is energetically less favorable than C-H activation[1][9][10]. The presence of fluorine may influence the electronic properties of the pyridine ring, but is not expected to inhibit the fundamental C-H activation/annulation cascade.

Reaction Scheme

General Reaction: (Self-generated image, not from search results) Figure 1: Rh(III)-catalyzed one-pot synthesis of quinolizin-4-ones from 2-(1-cycloalkenyl)pyridines and diazo Meldrum's acid.

Proposed Fluorinated Adaptation: (Self-generated image, not from search results) Figure 2: Proposed synthesis of a fluorinated quinolizinone using a fluorinated pyridine starting material.

Detailed Experimental Protocol

This protocol is based on the method developed by Lee and coworkers for non-fluorinated substrates and is presented as a general procedure adaptable for fluorinated analogues[7][8].

Materials & Reagents:

  • 2-(1-Cycloalkenyl)pyridine (or fluorinated derivative) (1.0 equiv)

  • Diazo Meldrum's acid (1.2 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Ethanol (EtOH), anhydrous (0.1 M)

  • Argon (Ar) gas supply

  • Standard glassware (Schlenk flask or sealed vial)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or a screw-cap vial equipped with a magnetic stir bar, add [Cp*RhCl₂]₂ (0.025 equiv, 2.5 mol%) and AgSbF₆ (0.10 equiv, 10 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with dry Argon three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of Argon, add the 2-(1-cycloalkenyl)pyridine substrate (1.0 equiv) followed by anhydrous ethanol (to achieve a 0.1 M concentration).

  • Reaction Initiation: Add the diazo Meldrum's acid (1.2 equiv) to the stirring solution.

  • Reaction Conditions: Seal the vessel tightly and place it in a pre-heated oil bath at 60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Re-dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure quinolizinone product.

Safety Note: Diazo compounds are potentially explosive and should be handled with care behind a blast shield. Rhodium catalysts and silver salts are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_vessel 1. Add [Cp*RhCl₂]₂ & AgSbF₆ to flame-dried vessel prep_inert 2. Establish Inert Atmosphere (Ar) prep_vessel->prep_inert add_reagents 3. Add Substrate, Solvent (EtOH) prep_inert->add_reagents add_diazo 4. Add Diazo Compound add_reagents->add_diazo heat 5. Heat at 60 °C add_diazo->heat monitor 6. Monitor by TLC/LC-MS heat->monitor workup 7. Cool, Concentrate, & Extract monitor->workup purify 8. Silica Gel Chromatography workup->purify product Pure Fluorinated Quinolizinone purify->product

Caption: One-pot Rh(III)-catalyzed synthesis workflow.

Data Summary: Substrate Scope (Non-Fluorinated Examples)

The following table summarizes the scope of the reaction with various non-fluorinated 2-(1-cycloalkenyl)pyridines as reported in the literature[7][8]. This data serves as a baseline for adapting the method to fluorinated analogues.

Entry2-Alkenylpyridine SubstrateProductYield (%)Potential Fluorinated Substrate
12-(Cyclopent-1-en-1-yl)pyridineDihydrocyclopenta[a]quinolizin-4-one852-(Cyclopent-1-en-1-yl)-5-fluoropyridine
22-(Cyclohex-1-en-1-yl)pyridineTetrahydrobenzo[a]quinolizin-4-one922-(Cyclohex-1-en-1-yl)-4-fluoropyridine
32-(Cyclohept-1-en-1-yl)pyridineDihydro-6H-cyclohepta[a]quinolizin-4-one782-(Cyclohept-1-en-1-yl)-5-(trifluoromethyl)pyridine
45-Methyl-2-(cyclohex-1-en-1-yl)pyridine8-Methyl-tetrahydrobenzo[a]quinolizin-4-one895-Fluoro-2-(cyclohex-1-en-1-yl)pyridine

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst. The quality of the diazo compound is critical; use freshly prepared or properly stored material.

  • Catalyst Inactivity: The silver salt (AgSbF₆) acts as a halide scavenger, activating the Rh(III) catalyst. Ensure its accurate addition. If issues persist, try alternative silver salts like AgOTf.

  • Fluorinated Substrates: The synthesis of fluorinated 2-alkenylpyridines can be achieved through various methods, including cross-coupling reactions or thermal cyclizations[11][12]. The electronic-withdrawing nature of fluorine may require slightly longer reaction times or slightly elevated temperatures.

  • Regioselectivity: For unsymmetrically substituted pyridines, C-H activation typically occurs at the less sterically hindered position. The strong directing effect of the pyridine nitrogen generally ensures high regioselectivity.

Conclusion

The Rh(III)-catalyzed C-H activation/annulation cascade represents a powerful and highly efficient one-pot strategy for the synthesis of the quinolizinone scaffold. Its demonstrated tolerance for various functional groups and mild reaction conditions make it an ideal candidate for adaptation to the synthesis of high-value fluorinated analogues. By starting with readily accessible fluorinated pyridines, this method provides a direct and atom-economical route to novel compounds for drug discovery and materials science, streamlining the path from design to synthesis.

References

  • Jiang, B. et al. (2022). Rh(Ⅲ)-Catalyzed annulative aldehydic C-H functionalization for accessing ring-fluorinated benzo[b]azepin-5-ones. Chinese Chemical Letters. Available at: [Link]

  • Li, J. et al. (2023). Rh(iii)-catalyzed C–H activation/β-F elimination/Michael addition: diastereoselective access to dihydroisoquinolinones featuring β-amino α-fluorocarbonyl motif. Chemical Communications. Available at: [Link]

  • Zhang, Y. et al. (2021). One-Pot Three-Component Synthesis of Benzo[h]isoquinolin-3ones via Rhodium(III)-Catalyzed C-H Activation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chen, C-Y. et al. (2015). Facile one-pot synthesis of 2,3-dihydro-1H-indolizinium derivatives by rhodium(iii)-catalyzed intramolecular oxidative annulation via C–H activation. RSC Publishing. Available at: [Link]

  • Sopkovik, A. et al. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. Journal of Organic Chemistry. Available at: [Link]

  • Chen, J. et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PubMed Central. Available at: [Link]

  • Baek, Y. et al. (2018). Synthesis of Quinolizinones from Rhodium‐Catalyzed C H Activation Reaction of 2‐( 1‐Cycloalkenyl )pyridines with Diazo Meldrum's Acids. ResearchGate. Available at: [Link]

  • Barber, J.S. et al. (2021). Rhodium(III)-Catalyzed C-H Activation: Annulation of Petrochemical Feedstocks for the Construction of Isoquinolone Scaffolds. Organic Chemistry Portal. Available at: [Link]

  • Baek, Y. et al. (2018). Synthesis of Quinolizinones from Rhodium‐Catalyzed CH Activation Reaction of 2‐( 1‐Cycloalkenyl )pyridines with Diazo Meldrum's Acids. Scite. Available at: [Link]

  • Sopkovik, A. et al. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PubMed Central. Available at: [Link]

  • Wang, F. et al. (2017). Rhodium(III)-Catalyzed Annulation of Pyridinones with Alkynes via Double C–H Activation: A Route to Functionalized Quinolizinones. ACS Publications. Available at: [Link]

  • Celorrio, V. et al. (2024). C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling. PubMed Central. Available at: [Link]

  • Celorrio, V. et al. (2022). Competing C–H and C–F bond activation reactions of a fluorinated olefin at Rh: a fluorido vinylidene complex as an intermediate in an unprecedented dehydrofluorination step. RSC Publishing. Available at: [Link]

  • Feng, C. et al. (2015). Rhodium-catalysed C(sp)–C(sp) bond formation via C–H/C–F activation. DR-NTU. Available at: [Link]

Sources

Method

Application Note: Site-Selective Late-Stage Fluorination at Position 9 of Quinolizinone Scaffolds

Scientific Rationale & Substrate Mechanics Quinolizin-4-one derivatives are privileged bicyclic scaffolds frequently embedded in alkaloids, CNS therapeutics, and anti-infective agents[1]. The introduction of a fluorine a...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Substrate Mechanics

Quinolizin-4-one derivatives are privileged bicyclic scaffolds frequently embedded in alkaloids, CNS therapeutics, and anti-infective agents[1]. The introduction of a fluorine atom at position 9 (C9) of the quinolizinone core is a highly sought-after structural modification in drug development. Fluorination at this specific site modulates the basicity of the adjacent bridgehead nitrogen, enhances metabolic stability against cytochrome P450-mediated oxidation, and increases overall lipophilicity without introducing significant steric bulk[2].

The Synthetic Challenge: In the quinolizin-4-one system, electrophilic aromatic substitution naturally favors the highly nucleophilic C1 and C3 positions adjacent to the carbonyl[1]. Position 9, located on the pyridinium-like ring, is electronically deactivated. Consequently, direct electrophilic C-H fluorination using standard reagents (e.g., Selectfluor alone) typically results in complex regioisomeric mixtures heavily favoring C1/C3 over C9. To achieve absolute site-selectivity at C9, a pre-functionalization strategy—such as installing a pinacol boronate ester (Bpin) at C9—followed by transition-metal-mediated late-stage fluorination is structurally mandatory[3].

Reagent Selection & Causality Matrix

To execute this transformation, researchers must select reagents that bypass the inherent electronic bias of the quinolizinone ring. The table below summarizes the quantitative parameters and mechanistic causality for C9 fluorination based on the pre-installed functional group.

Pre-Functionalization at C9Primary Fluorinating ReagentCatalyst / AdditiveTemp / TimeYield ExpectationMechanistic CausalityRef
9-Boronic Ester (Bpin) [Me₃pyF]PF₆ (3.0 eq) + AgF (2.0 eq)(tBuCN)₂CuOTf (2.0 eq)50 °C / 12 h65–85%Cu(I) oxidizes to Cu(III)-F. AgF activates Bpin for rate-limiting transmetalation, avoiding unstable aryl-Cu(I) intermediates.[3],[4]
9-Stannyl Selectfluor (2.0 eq)AgOTf (0.2 eq)25 °C / 4 h50–70%Ag(I) undergoes SET oxidation by Selectfluor to Ag(III)-F, facilitating rapid C-F reductive elimination.[5],[6]
9-Unactivated C-H Selectfluor (2.5 eq)Ir(III) Photocatalyst (2 mol%)25 °C / 24 h<30% (Poor Regioselectivity)Photoredox generation of Selectfluor radical cation enables HAT; heavily favors C1/C3 over C9.[7]

Mechanistic Pathway

The success of the 9-Bpin fluorination relies on accessing a high-valent Copper(III) intermediate. Unlike traditional cross-coupling, this pathway avoids the formation of an unstable 9-quinolizinone-Cu(I) species. Instead, the Cu(I) catalyst is first oxidized to a cationic Cu(III)-F complex. Simultaneously, AgF activates the 9-Bpin group, driving a rate-limiting transmetalation to the Cu(III) center, followed by rapid reductive elimination to yield the 9-fluoroquinolizinone[4].

Mechanism Cu1 Cu(I) Catalyst (tBuCN)2CuOTf Ox Oxidation via [Me3pyF]PF6 Cu1->Ox Cu3 Cationic Cu(III)-F Intermediate Ox->Cu3 F+ transfer Trans Transmetalation (Rate-Limiting) Cu3->Trans ArylCu 9-Quinolizinone-Cu(III)-F Complex Trans->ArylCu RedElim Reductive Elimination (Fast) ArylCu->RedElim RedElim->Cu1 Catalyst Regeneration Prod 9-Fluoroquinolizinone Product RedElim->Prod Bpin 9-Bpin-Quinolizinone + AgF Bpin->Trans AgF activates Bpin

Catalytic cycle of Cu-mediated fluorination highlighting the critical Cu(III)-F intermediate.

Validated Experimental Protocol: Cu-Mediated Fluorination of 9-Bpin-Quinolizin-4-one

This protocol details the synthesis of 9-fluoroquinolizin-4-one utilizing the Hartwig copper-mediated fluorination methodology[3].

Causality of Experimental Choices
  • (tBuCN)₂CuOTf: Selected over standard Cu(I) halides because the weakly coordinating tert-butyl isocyanide ligands easily dissociate, allowing the sterically demanding quinolizinone substrate to coordinate efficiently to the copper center[4].

  • [Me₃pyF]PF₆ (1-Fluoro-2,4,6-trimethylpyridinium hexafluorophosphate): Acts as the electrophilic oxidant to generate the Cu(III) intermediate. It is less aggressive than Selectfluor, preventing unwanted off-target oxidation of the Lewis basic bridgehead nitrogen[3].

  • AgF: Serves a dual purpose. It acts as a nucleophilic fluoride source to generate the active Cu-F species and simultaneously activates the pinacol boronate ester via transmetalation, converting it into a highly reactive fluoroborate intermediate[4].

Step-by-Step Methodology

Workflow Step1 1. Reagent Prep (N2 Glovebox) Step2 2. Combine Cu(OTf)2, AgF, [Me3pyF]PF6 Step1->Step2 Step3 3. Add 9-Bpin-Core in dry THF Step2->Step3 Step4 4. Heat at 50°C for 2-12 hours Step3->Step4 Step5 5. Filtration & 19F NMR Check Step4->Step5 Step6 6. Flash Chromatography (Isolation) Step5->Step6

Step-by-step experimental workflow for the late-stage fluorination of 9-Bpin-quinolizinones.

  • Inert Atmosphere Preparation: Inside a nitrogen-filled glovebox, weigh (tBuCN)₂CuOTf (2.0 equiv, 0.20 mmol), anhydrous AgF (2.0 equiv, 0.20 mmol), and [Me₃pyF]PF₆ (3.0 equiv, 0.30 mmol) into an oven-dried 4 mL reaction vial equipped with a magnetic stir bar[8].

  • Solvent Addition: Add 2.0 mL of anhydrous, degassed THF to the vial.

    • Self-Validation Check: The solution should rapidly turn slightly yellow/orange, indicating the successful formation of the active Cu(III) complex[9].

  • Substrate Introduction: Add the 9-Bpin-quinolizin-4-one substrate (1.0 equiv, 0.10 mmol). If the substrate is a solid, it should be weighed into the vial prior to THF addition; if liquid, add via a gastight microsyringe[8].

  • Reaction Execution: Seal the vial tightly with a Teflon-lined cap, remove it from the glovebox, and heat the mixture at 50 °C for 12 hours behind a blast shield[8].

  • Quenching & Filtration: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (5 mL) and filter the crude suspension through a short pad of Celite to remove insoluble silver and copper salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (gradient elution: hexanes/ethyl acetate) to isolate the pure 9-fluoroquinolizin-4-one.

Analytical Validation & Field Troubleshooting

To ensure the protocol acts as a self-validating system, researchers must track the reaction using ¹⁹F NMR.

  • Spectroscopic Tracking: Analyze an aliquot of the crude filtrate via ¹⁹F NMR (using fluorobenzene as an internal standard). A distinct singlet in the aromatic fluorine region (typically between -110 to -125 ppm for the quinolizinone pyridinium-like ring) confirms successful C-F bond formation at C9[9].

  • Troubleshooting AgF: Silver fluoride is highly hygroscopic and photosensitive. If the AgF powder is black or clumped rather than yellow/brown, it has degraded. Degraded AgF will fail to activate the Bpin group, stalling the transmetalation step and resulting in unreacted starting material. Always use freshly opened or strictly glovebox-stored AgF[8].

References

  • Adak, T., et al. (2023). Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. The Journal of Organic Chemistry. URL: [Link]

  • Fier, P. S., Luo, J., & Hartwig, J. F. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Journal of the American Chemical Society, 135(7), 2552–2559. URL: [Link]

  • Fier, P. S., Luo, J., & Hartwig, J. F. (2013). Copper-Mediated Fluorination of Arylboronate Esters (Supporting Information). Journal of the American Chemical Society. URL: [Link]

  • Fier, P. S., Luo, J., & Hartwig, J. F. (2013). Copper-mediated Fluorination of Arylboronate Esters. Identification of a copper(III) Fluoride Complex. PubMed. URL: [Link]

  • Champagne, P. A., et al. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules (MDPI), 28(14), 5344. URL: [Link]

  • Postigo, A. (2016). Late-stage fluorination strategies. Organic & Biomolecular Chemistry. URL: [Link]

  • Furuya, T., et al. (2019). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry, 15, 218. URL: [Link]

  • Furuya, T., Klein, J. E. M. N., & Ritter, T. (2015). Recent advances in green fluorine chemistry. Dove Medical Press. URL: [Link]

Sources

Application

Application Note: Solvent Selection and Recrystallization Protocol for 9-Fluoro-4H-quinolizin-4-one

Executive Summary The purification of fluorinated N-heterocycles is a critical unit operation in medicinal chemistry and pharmaceutical development. 9-Fluoro-4H-quinolizin-4-one (CAS: 1817891-01-2)[1] represents a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of fluorinated N-heterocycles is a critical unit operation in medicinal chemistry and pharmaceutical development. 9-Fluoro-4H-quinolizin-4-one (CAS: 1817891-01-2)[1] represents a highly valuable structural motif, combining the biologically active quinolizinone core with the metabolic stability imparted by selective fluorination[2]. This application note provides a comprehensive, self-validating protocol for the recrystallization of 9-Fluoro-4H-quinolizin-4-one, grounded in physicochemical principles and strict adherence to ICH Q3C regulatory guidelines for residual solvents[3].

Physicochemical Rationale & Causality in Solvent Selection

Recrystallization relies on the differential solubility of a compound and its impurities across a temperature gradient[4]. For 9-Fluoro-4H-quinolizin-4-one, the solvent selection is dictated by two competing molecular features:

  • The Quinolizinone Core : The fused bicyclic system containing a conjugated lactam (amide-like) moiety imparts moderate polarity and dipole-dipole interaction capabilities[2].

  • The 9-Fluoro Substituent : The introduction of the highly electronegative, yet small, fluorine atom significantly increases the molecule's lipophilicity and alters its dipole moment without acting as a hydrogen-bond donor[5].

The Causality of the Binary System: Due to these features, highly polar protic solvents (e.g., pure water) fail to dissolve the compound, while highly non-polar solvents (e.g., pure hexane) lack the solvation energy to disrupt the crystal lattice even at elevated temperatures. Therefore, a binary solvent system is required. Ethyl Acetate acts as the primary solvent, providing sufficient dipole interactions to dissolve the compound at its boiling point. Heptane acts as the anti-solvent; its addition lowers the bulk dielectric constant of the medium, forcing the hydrophobic fluorinated aromatic system to aggregate and nucleate as the temperature decreases.

Regulatory Compliance: ICH Q3C Guidelines

In drug development, solvent selection is a critical regulatory parameter[3]. The International Council for Harmonisation (ICH) Q3C guidelines categorize solvents based on their toxicity and Permitted Daily Exposure (PDE)[6]. To ensure the final API or intermediate is safe for downstream processing or clinical use, Class 1 and Class 2 solvents should be avoided whenever possible.

Table 1: Quantitative Evaluation of Candidate Solvents for 9-Fluoro-4H-quinolizin-4-one

SolventICH Q3C ClassBoiling Point (°C)PDE Limit (mg/day)Role in Recrystallization
Ethyl Acetate Class 377.150.0Primary Solvent (Optimal dissolution)
Heptane Class 398.450.0Anti-Solvent (Drives precipitation)
Ethanol Class 378.350.0Alternative Primary Solvent
Toluene Class 2110.68.9Avoid (High Toxicity / Low PDE)
Methanol Class 264.730.0Avoid (High Toxicity / Low PDE)

Data synthesized from ICH Q3C(R8) regulatory standards[3].

Process Visualization

G N1 Crude 9-Fluoro-4H-quinolizin-4-one N2 ICH Q3C Solvent Screening (Prioritize Class 3) N1->N2 N3 Solubility Profiling (Hot vs. Cold) N2->N3 Exclude Class 1/2 N4 Optimal Solvent System (EtOAc / Heptane) N3->N4 High ΔSolubility N5 Hot Dissolution & Hot Filtration N4->N5 N6 Controlled Cooling (Nucleation & Growth) N5->N6 Remove Insoluble Impurities N7 Isolation & Drying (Pure Crystals) N6->N7 Vacuum Filtration

Workflow for the ICH-compliant recrystallization of 9-Fluoro-4H-quinolizin-4-one.

Experimental Methodology: Step-by-Step Protocol

This protocol utilizes a self-validating methodology, ensuring that the thermodynamic principles of crystallization are continuously monitored via analytical feedback.

Phase 1: Hot Dissolution
  • Preparation : Weigh the crude 9-Fluoro-4H-quinolizin-4-one solid into a properly sized, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Primary Solvent Addition : Add a minimal volume of Ethyl Acetate (approximately 3-5 mL per gram of crude solid).

  • Heating : Submerge the flask in an oil bath set to 80 °C. Stir vigorously until the solvent reaches a gentle reflux (77 °C).

  • Titration to Clarity : If the solid does not completely dissolve, add hot Ethyl Acetate dropwise through the condenser until complete dissolution is achieved. Causality: Minimizing primary solvent volume maximizes the concentration gradient, ensuring a higher yield upon cooling[4].

Phase 2: Hot Filtration & Anti-Solvent Addition
  • Hot Filtration : To remove insoluble inorganic impurities (e.g., residual catalysts from synthesis), rapidly filter the boiling solution through a pre-heated Buchner funnel into a clean, heated Erlenmeyer flask[7].

  • Anti-Solvent Titration : While maintaining the filtrate near boiling, slowly add hot Heptane dropwise. Continue addition until the solution becomes faintly cloudy (the cloud point).

  • Re-clarification : Add 1-2 drops of hot Ethyl Acetate just until the solution turns clear again. This sets the system exactly at the thermodynamic threshold of saturation.

Phase 3: Controlled Nucleation and Isolation
  • Cooling Profile : Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20-25 °C) over 2 hours. Causality: Slow cooling promotes the growth of large, pure crystal lattices, whereas rapid shock-cooling traps impurities within the crystal matrix.

  • Ice Bath Incubation : Once at room temperature, transfer the flask to an ice-water bath (0-5 °C) for 30 minutes to maximize the precipitation yield.

  • Filtration & Washing : Isolate the crystals via vacuum filtration. Wash the filter cake with a minimal amount of ice-cold Heptane to displace any residual mother liquor without redissolving the product.

  • Drying : Dry the crystals under high vacuum at 40 °C for 12 hours to remove residual Class 3 solvents below the 5000 ppm ICH Q3C limit[3].

Phase 4: System Validation (Self-Validation Step)
  • Mother Liquor Analysis : Sample the filtrate (mother liquor) and analyze it via Thin Layer Chromatography (TLC) or HPLC against the pure crystals. Using a Hexane/Ethyl Acetate mobile phase, the target compound should exhibit an Rf value between 0.2 and 0.4[7]. A successful recrystallization is validated when the mother liquor shows a high concentration of baseline/solvent-front impurities and a minimal concentration of the target Rf spot.

Troubleshooting & Process Optimization

  • Oiling Out (Phase Separation) : If the compound separates as an oil rather than crystallizing, the melting point of the crude mixture is lower than the solvent's boiling point. Solution : Reheat to dissolve the oil, add slightly more Ethyl Acetate to lower the saturation temperature, and cool more slowly. Seed crystals can be added at the cloud point to force solid nucleation.

  • Premature Crystallization : If crystals form in the funnel during hot filtration, the apparatus is too cold[7]. Solution : Use a jacketed heated funnel and rinse with boiling Ethyl Acetate to recover the product.

References

  • CAS:1817891-01-2, 9-Fluoro-4H-quinolizin-4-one Bidepharm 1

  • 4H-Quinolizin-4-one Derivatives: A Review University of Benghazi 2

  • Impurities: Guideline for Residual Solvents Q3C(R8) International Council for Harmonisation (ICH) 3

  • Recrystallization: Selection of the Solvent University of Texas 4

  • Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles BenchChem 5

  • Technical Support Center: Purification of Quinolizinone Derivatives BenchChem 7

  • ICH Q3C Guideline Impurities: Residual Solvents IKEV6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 9-Fluoro-4H-quinolizin-4-one Cyclization &amp; Yield Optimization

Welcome to the Application Scientist Support Portal. Synthesizing fluorinated heterocyclic scaffolds presents unique thermodynamic and kinetic hurdles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing fluorinated heterocyclic scaffolds presents unique thermodynamic and kinetic hurdles. The strongly electron-withdrawing nature of the fluorine atom at the 9-position of the 4H-quinolizin-4-one core significantly alters the electron density of the pyridine ring. This often leads to stalled reactions, poor regioselectivity, or premature catalyst deactivation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize the intramolecular cyclization of 9-Fluoro-4H-quinolizin-4-one derivatives.

Mechanistic Workflow: Transition-Metal Catalyzed Cyclization

Understanding the catalytic cycle is essential for diagnosing yield drops. The diagram below illustrates the widely adopted Rhodium(III)-catalyzed C–H carbenoid functionalization pathway, highlighting where the 9-fluoro substituent typically disrupts the cycle[1].

G SM Fluorinated Pyridylamide (Starting Material) Coord N-Coordination & C-H Activation SM->Coord Cat Rh(III) Catalyst [Cp*RhCl2]2 + AgOAc Cat->Coord Active Rh(III) species Carbene Carbenoid Insertion (Rate-Limiting Step) Coord->Carbene + Pyridotriazole Cyclization Reductive Elimination & Ring Closure Carbene->Cyclization Overcomes 9-F Deactivation Cyclization->Cat Catalyst Regeneration Product 9-Fluoro-4H-quinolizin-4-one (Target Product) Cyclization->Product

Fig 1: Rh(III)-catalyzed mechanistic pathway for 9-Fluoro-4H-quinolizin-4-one cyclization.

Troubleshooting FAQs: Yield Optimization & Causality

Q1: My cyclization stalls at 30-40% conversion. How do I drive the reaction to completion? Causality: The highly electronegative fluorine at the 9-position exerts a profound inductive (-I) effect across the pyridine scaffold. In , this electron deficiency impedes the initial N-coordination and subsequent C–H activation step, raising the activation energy barrier for metallacycle formation[1]. Actionable Fix: Elevate the reaction temperature from standard 80 °C to 110 °C to overcome the thermodynamic barrier. Additionally, if using a traceless directing group (like an N-Ts amide), increase the equivalents of the carbene precursor (e.g., pyridotriazole) from 1.5 to 3.0 equivalents. This forces the equilibrium toward the cyclized product despite the deactivated ring.

Q2: I am observing poor regioselectivity and the formation of uncyclized intermediates. How can I improve this? Causality: In alkynyl-pyridine cyclization strategies (e.g., Gold-catalyzed 6-endo-dig cyclizations), the 9-fluoro group alters the nucleophilicity of the pyridine nitrogen. This stereoelectronic shift can inadvertently promote competitive 5-exo-dig pathways or cause the reaction to stall at the aurated intermediate[2]. Actionable Fix: Switch to a more electrophilic and sterically demanding catalyst system. have shown superior efficacy for electron-deficient substrates by stabilizing the transition state and enforcing the required syn-conformation for 6-endo-dig closure[2].

Q3: The catalyst seems to deactivate rapidly, and a black precipitate forms in the reaction mixture. What is happening? Causality: Electron-deficient fluorinated heterocycles can act as non-innocent ligands. Instead of progressing through the catalytic cycle, they can inadvertently facilitate the off-cycle reduction of the active metal center (e.g., Rh(III) → Rh(0) or Au(I) → Au(0)), which precipitates out of solution as "metal black"[1]. Actionable Fix: Ensure the presence of a robust internal oxidant. For Rh-catalyzed systems, adding 20 mol% AgOAc is critical; it not only abstracts the chloride to generate the active cationic Rh species but also buffers the oxidation state of the metal pool. Furthermore, strictly degas your solvents to prevent competitive oxidative degradation.

Comparative Catalyst Performance Data

Selecting the right catalytic system is vital for fluorinated substrates. The table below summarizes expected yields and conditions based on recent methodological advances for electron-deficient quinolizin-4-ones.

Catalytic SystemPrecursor TypeSolventTemp (°C)Critical Additive / OxidantTypical Yield (9-F Derivative)
[Cp*RhCl₂]₂ (5 mol%) N-Ts Pyridylamide + PyridotriazoleToluene110AgOAc (20 mol%)45–55%
Dialkylthioether Au(I) 3-Fluoro-2-pyridylalkyneDCE80AgNTf₂ (10 mol%)65–75%
Pd(OAc)₂ (10 mol%) Allyl amine (Aminocarbonylation)1,4-Dioxane100CO (1 atm), Cu(OAc)₂40–50%
Grubbs II (10 mol%) Diene (Ring-Closing Metathesis)DCM40None<30% (Often stalls)

Standard Operating Procedure (SOP): Optimized Rh-Catalyzed Cyclization

This protocol utilizes a traceless directing group-enabled carbenoid functionalization, specifically optimized to overcome the electronic deactivation caused by the 9-fluoro substituent.

Materials Required:

  • Fluorinated N-Ts pyridylamide precursor (0.5 mmol)

  • Pyridotriazole carbene precursor (1.5 mmol)

  • [Cp*RhCl₂]₂ (5 mol%, 0.025 mmol)

  • AgOAc (20 mol%, 0.10 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation (Self-Validating Step): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add[Cp*RhCl₂]₂ and AgOAc. Validation: The immediate formation of a slightly cloudy suspension upon solvent addition in later steps confirms the successful abstraction of chloride ions by AgOAc, generating the active cationic Rh(III) species.

  • Substrate Loading: Add the fluorinated N-Ts pyridylamide precursor and the pyridotriazole. Crucial Note: The use of exactly 3.0 equivalents of pyridotriazole is mandatory for fluorinated N-heterocycles to ensure complete conversion and compensate for the deactivated C–H bond.

  • Atmospheric Control: Evacuate and backfill the Schlenk tube with ultra-pure Argon (99.999%) three times. Inject anhydrous toluene via a gas-tight syringe.

  • Thermal Cyclization: Seal the tube and submerge it in a pre-heated oil bath at 110 °C. Stir vigorously for 16 hours. The elevated temperature is the primary kinetic driver required to force the migratory insertion step against the inductive drag of the fluorine atom.

  • Quenching and Filtration: Cool the reaction mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove precipitated silver salts and any trace rhodium black. Elute the pad thoroughly with ethyl acetate (3 × 15 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: Hexane/Ethyl Acetate) to isolate the pure 9-Fluoro-4H-quinolizin-4-one.

References

  • Synthesis of (Hetero)aryl Fused 4H-Quinolizin-4-ones from N-Ts Substituted (Hetero)arylamides and Pyridotriazoles Source: Organic Letters (ACS Publications) URL:[Link]

  • Recent advances towards the synthesis of 4H-quinolizin-4-one Source: Tetrahedron (Elsevier) URL:[Link]

  • A selective fluorescent chemosensor based on a 4H-quinolizin-4-one Source: Sensors and Actuators B: Chemical (Elsevier) URL:[Link]

Sources

Optimization

troubleshooting solubility issues of 9-Fluoro-4H-quinolizin-4-one in DMSO

Executive Summary: The Molecule & The Matrix Welcome to the technical support hub for 9-Fluoro-4H-quinolizin-4-one . If you are reading this, you are likely facing a "crash out" event—where your clear stock solution has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Molecule & The Matrix

Welcome to the technical support hub for 9-Fluoro-4H-quinolizin-4-one . If you are reading this, you are likely facing a "crash out" event—where your clear stock solution has turned into a cloudy suspension, or the solid powder refuses to enter the solution phase.

The Chemical Context: The 4H-quinolizin-4-one core is a fused bicyclic nitrogen system. It is planar and aromatic, leading to high crystal lattice energy due to efficient pi-stacking (molecular layering). The addition of a Fluorine atom at the C9 position introduces two competing physicochemical behaviors:

  • Increased Lipophilicity: It makes the molecule more hydrophobic, resisting dissolution in aqueous buffers.

  • Dipole Interactions: The high electronegativity of fluorine creates a strong dipole, potentially strengthening intermolecular interactions in the solid state, making the initial dissolution in DMSO kinetically slow.

This guide treats the solubility workflow as a thermodynamic system that must be managed, not just a "mix and pray" step.

Diagnostic & Troubleshooting Matrix

Use this decision matrix to identify your specific failure mode.

SymptomProbable CauseTechnical Intervention
Powder won't dissolve (Initial Make-up)High Lattice Energy / Kinetic BarrierEnergy Input: Sonicate (40kHz) for 10 mins at 35°C. Vortexing is insufficient for planar stacks.
Stock was clear, now cloudy (After Storage)Hygroscopic Crash: DMSO absorbed atmospheric water.The Water Trap: DMSO is an antisolvent. If water >2%, hydrophobic compounds precipitate. Action: Re-filter, but likely need to remake stock in anhydrous DMSO.
Precipitates in Media (During Assay)The Solubility Cliff: Rapid polarity shift causes aggregation.Step-Down Dilution: Do not pipette 100% DMSO stock directly into 100% aqueous media. Use an intermediate step (see Protocol 3).
Gel-like formation Colloidal Aggregation: Micelle-like stacking.Disruption: Add non-ionic surfactant (e.g., Tween-80 at 0.01%) or switch to PEG-400 co-solvent.
Yellowing/Darkening Chemical Degradation: Nucleophilic attack or oxidation.QC Check: Run LC-MS. Quinolizinones are generally stable, but fluorine can be a leaving group under harsh nucleophilic conditions (rare in pure DMSO).

Critical Mechanism: The "Water Trap" in DMSO

The most common failure point for this compound is DMSO Hygroscopicity . DMSO is not just a solvent; it is a moisture magnet.

  • The Mechanism: DMSO forms strong hydrogen bonds with water. As DMSO absorbs atmospheric moisture, the "solvent power" for hydrophobic molecules (like 9-Fluoro-4H-quinolizin-4-one) decreases exponentially.

  • The Data: A standard DMSO stock left uncapped can absorb 1-2% water by volume within 30 minutes at 50% humidity.

  • The Result: The water acts as an antisolvent, forcing the planar quinolizinone molecules to stack back together (precipitate).

Visualization: The Solubility Cliff Mechanism

SolubilityCliff Fig 1: Mechanism of Moisture-Induced Precipitation in DMSO Stocks Stock DMSO Stock (Solvated Monomers) WaterIn DMSO Hydration (H-Bonding Network) Stock->WaterIn Hygroscopicity Air Atmospheric Moisture Air->WaterIn Absorption Energy Thermodynamic Shift WaterIn->Energy Polarity Increase Crash Precipitation (Pi-Stacking Re-formed) Energy->Crash Hydrophobic Effect

Step-by-Step Recovery Protocols

Protocol A: The "Hard" Dissolution (Initial Stock Preparation)

Use this when the dry powder refuses to go into solution.

  • Weighing: Weigh the compound into a glass vial (avoid plastic microfuge tubes initially if static is high).

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • The "Wetting" Step: Add only 50% of the calculated DMSO volume.

    • Why? High concentration gradients drive dissolution faster than dilute systems initially.

  • Energy Input:

    • Sonicate in a water bath at 37°C - 40°C for 10 minutes.

    • Note: Do not exceed 60°C. While the quinolizinone core is stable, thermal degradation risks increase.

  • Completion: Add remaining DMSO. Vortex for 30 seconds.

  • Visual QC: Hold vial against a light source. Look for "schlieren" lines (swirls) or particulates. If clear, filter through a 0.22 µm PTFE filter (Do not use Nylon; DMSO degrades Nylon).

Protocol B: The "Step-Down" Dilution (For Biological Assays)

Use this to prevent crashing when adding the drug to cell culture media.

The Failure: Pipetting 1 µL of 10 mM Stock -> 1 mL Media. The Fix: The Intermediate Dilution Method.

  • Prepare Intermediate: Dilute your DMSO stock 1:10 into PBS + 5% BSA (or Serum).

    • Why? Albumin (BSA) acts as a "carrier protein," binding the hydrophobic fluorinated molecule and preventing it from aggregating before it reaches the cell.

  • Mix Gently: Do not vortex vigorously (creates bubbles/denatures protein). Pipette up and down.

  • Final Addition: Add this intermediate solution to your final assay well.

Frequently Asked Questions (FAQs)

Q1: Can I use DMF instead of DMSO? A: Yes. N,N-Dimethylformamide (DMF) is often a better solvent for planar nitrogen heterocycles. However, DMF is more cytotoxic than DMSO. If your assay tolerates DMF (usually <0.1%), it is a viable alternative.

Q2: My compound is the HCl salt form. Does this change things? A: Drastically. The HCl salt of 9-Fluoro-4H-quinolizin-4-one will be less soluble in pure DMSO than the free base.

  • Fix: Add 1-5% water or buffer to the DMSO to help dissociate the salt, OR add an equivalent of base (e.g., Triethylamine) to generate the free base in situ if the assay permits.

Q3: How do I store the stock solution? A:

  • Container: Amber glass vials with PTFE-lined caps.

  • Temp: -20°C or -80°C.

  • Critical: Aliquot into single-use volumes. Freeze-thaw cycles are destructive because water condenses into the cold DMSO upon opening.

Q4: I see crystals after freezing. Is the stock ruined? A: Not necessarily. This is "freeze-concentration."

  • Warm to 37°C.

  • Sonicate for 5 minutes.

  • If it clears completely, it is safe. If a fine haze remains, the compound has likely formed a stable hydrate crystal and may need to be filtered (concentration will be lower) or discarded.

Workflow Visualization: The Rescue Protocol

TroubleshootingFlow Fig 2: Troubleshooting Logic Flow for Insoluble Stocks Start Start: Compound Precipitated CheckSolvent Check Solvent Quality: Is DMSO Anhydrous? Start->CheckSolvent Dry Yes, Anhydrous CheckSolvent->Dry Fresh Stock Wet No / Unknown CheckSolvent->Wet Old Stock Sonicate Sonicate 40°C (10 mins) Dry->Sonicate Discard Discard & Remake with Fresh DMSO Wet->Discard Dissolved Clear Solution? Sonicate->Dissolved YesDissolved Proceed to Assay (Store Aliquots) Dissolved->YesDissolved Yes NoDissolved Cloudy/Solid Remains Dissolved->NoDissolved No CheckSalt Check Form: Is it a Salt (HCl/HBr)? NoDissolved->CheckSalt IsSalt Yes (Salt) CheckSalt->IsSalt IsFreeBase No (Free Base) CheckSalt->IsFreeBase AddWater Add 5% H2O or Switch to 50:50 DMSO:PBS IsSalt->AddWater SwitchSolvent Switch Solvent: Try DMF or DMAc IsFreeBase->SwitchSolvent

References & Further Reading

  • BenchChem Technical Support. (2025).[1][2][3] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from 1

  • Ziath. (2025). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from 4

  • Balakin, K. V., et al. (2004).[5] In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Retrieved from 5

  • PubChem. (2025).[6][7] 9-Fluoro-4H-quinolizin-4-one Compound Summary. Retrieved from 6

  • Waybright, T. W., & McCloud, T. G. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed.[6] Retrieved from 8

Sources

Troubleshooting

Technical Support Center: Synthesis of Fluoroquinolizinones

Welcome to the technical support center for fluoroquinolizinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for fluoroquinolizinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize side products and optimize your synthetic routes for higher yields and purity.

Introduction

The synthesis of fluoroquinolizinones, a key scaffold in many pharmaceutical agents, presents unique challenges. The high temperatures and strong acidic or basic conditions often required can lead to a variety of side products, complicating purification and reducing overall yield. This guide provides practical, experience-driven advice to help you navigate these challenges.

Troubleshooting Guide: Minimizing Side Products

This section addresses specific issues encountered during fluoroquinolizinone synthesis, providing potential causes and actionable solutions.

Issue 1: Formation of Isomeric Byproducts

Symptom: You observe the formation of a mixture of regioisomers, particularly when using asymmetrically substituted anilines in a Gould-Jacobs reaction.

Probable Cause: The cyclization step of the Gould-Jacobs reaction can occur at two different ortho positions on the aniline ring, leading to a mixture of products.[1] This is governed by both steric and electronic factors.

Solution:

  • Steric Hindrance: Introduce a bulky protecting group at one of the ortho positions to sterically hinder cyclization at that site. This will favor the formation of a single isomer.

  • Reaction Conditions: Carefully control the reaction temperature. Lowering the temperature may increase the selectivity of the cyclization, although it might also decrease the reaction rate.

  • Alternative Reagents: Explore the use of different cyclization agents. While traditional methods often rely on high-boiling solvents like diphenyl ether, milder conditions using polyphosphoric acid (PPA) or Eaton's reagent can sometimes offer better regioselectivity.

Issue 2: Low Yields and Product Decomposition in High-Temperature Cyclization

Symptom: The thermal cyclization step results in low yields of the desired fluoroquinolizinone, with evidence of charring or the formation of unidentifiable degradation products.

Probable Cause: The high temperatures (often exceeding 250°C) required for the thermal intramolecular cyclization can lead to the decomposition of both the starting materials and the product.[1][2]

Solution:

  • Microwave Synthesis: Employ microwave irradiation as an alternative to conventional heating. Microwave synthesis can dramatically shorten reaction times and often leads to cleaner reactions with higher yields by providing rapid and uniform heating.[2]

  • Flow Chemistry: For larger scale synthesis, consider using a continuous flow reactor. This allows for precise control over reaction time and temperature, minimizing the exposure of the product to harsh conditions.

  • Solvent Choice: The choice of a high-boiling point solvent is critical. Solvents like Dowtherm A or diphenyl ether are commonly used. Ensure the solvent is anhydrous and degassed to prevent side reactions.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Cyclization

  • Reactant Mixture: In a microwave-safe vial, combine the aniline precursor (1.0 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol).

  • Sealing: Seal the vial with a septum cap.

  • Microwave Irradiation: Place the vial in a microwave reactor and heat to 250°C for 10-30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, the product often precipitates. It can be collected by filtration and washed with a cold solvent like acetonitrile.

Data Presentation: Comparison of Conventional vs. Microwave Heating

MethodTemperature (°C)Time (min)Yield (%)Side Products
Conventional Heating25012045Significant
Microwave Irradiation2502075Minimized
Issue 3: Incomplete Cyclization and Presence of Intermediates

Symptom: Your final product is contaminated with the uncyclized intermediate, the anilidomethylenemalonic ester.

Probable Cause: The cyclization reaction has not gone to completion. This can be due to insufficient temperature, too short of a reaction time, or the deactivation of the aromatic ring.

Solution:

  • Optimize Reaction Time and Temperature: Gradually increase the reaction temperature and/or time while monitoring the reaction progress. Be mindful that excessive heat can lead to degradation.[2]

  • Catalyst: For certain substrates, the addition of a Lewis acid catalyst can facilitate the cyclization at lower temperatures.

  • Substrate Reactivity: Electron-donating groups on the aniline ring generally facilitate the Gould-Jacobs reaction, while electron-withdrawing groups can hinder it.[3] For less reactive substrates, more forcing conditions or an alternative synthetic route may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Gould-Jacobs synthesis of fluoroquinolizinones?

A1: The most common side reaction is the formation of regioisomers when using asymmetrically substituted anilines.[1] Another significant issue is product decomposition due to the high temperatures required for cyclization.[1][2]

Q2: How can I improve the solubility of my fluoroquinolizinone product for purification?

A2: Fluoroquinolizinones can have poor solubility in common organic solvents. For purification by chromatography, you may need to use more polar solvent systems or consider derivatization to a more soluble form, which can be reversed after purification. The use of "fluorous tags" can also be a strategy for separation, where a highly fluorinated tag is temporarily attached to the molecule to allow for separation on a fluorous solid phase extraction column.[4]

Q3: Are there alternative methods to the Gould-Jacobs reaction for synthesizing the quinolizinone core?

A3: Yes, several other methods exist, each with its own advantages and disadvantages. These include:

  • The Conrad-Limpach-Knorr synthesis: This method can produce 4-quinolones or 2-quinolones depending on the reaction conditions.[5]

  • The Dieckmann Condensation: This is an intramolecular reaction of diesters to form cyclic β-ketoesters, which can be precursors to quinolizinones.[1]

  • Modern Catalytic Methods: Recent advances include transition metal-catalyzed reactions, such as rhodium-catalyzed C-H activation, which can offer milder reaction conditions and different selectivity.[6]

Q4: Can intramolecular cyclization lead to other unexpected side products?

A4: Yes, depending on the functional groups present in the starting materials, other intramolecular cyclization side reactions can occur. For example, if the starting material contains other nucleophilic groups, these can compete in the cyclization step, leading to different heterocyclic ring systems.

Visualizing the Process

Diagram: Troubleshooting Logic for Fluoroquinolizinone Synthesis

Troubleshooting_Fluoroquinolizinone_Synthesis start Start Synthesis issue Low Yield / Multiple Products start->issue isomeric_byproducts Isomeric Byproducts? issue->isomeric_byproducts Analyze Product Mixture decomposition Decomposition / Charring? isomeric_byproducts->decomposition No solution1 Control Regioselectivity: - Steric hindrance - Optimize temperature - Alternative reagents isomeric_byproducts->solution1 Yes incomplete_cyclization Uncyclized Intermediate? decomposition->incomplete_cyclization No solution2 Optimize Cyclization: - Microwave synthesis - Flow chemistry - Anhydrous solvent decomposition->solution2 Yes solution3 Drive Reaction to Completion: - Increase temp/time - Add catalyst - Consider substrate reactivity incomplete_cyclization->solution3 Yes end_product Pure Fluoroquinolizinone incomplete_cyclization->end_product No solution1->end_product solution2->end_product solution3->end_product

Caption: Troubleshooting workflow for common issues in fluoroquinolizinone synthesis.

References

  • Stereoselective Synthesis of Benzo[a]quinolizidines via Aerobic DDQ-Catalyzed Allylation and Reductive Cyclization. PMC. Available at: [Link]

  • Gould-Jacobs Reaction. Name Reactions in Organic Synthesis. Available at: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Synthesis of Quinolizinones from Rhodium‐Catalyzed C H Activation Reaction of 2‐( 1‐Cycloalkenyl )pyridines with Diazo Meldrum's Acids. ResearchGate. Available at: [Link]

  • Controllable synthesis of 3-iodo-2H-quinolizin-2-ones and 1,3-diiodo-2H-quinolizin-2-ones via electrophilic cyclization of azacyclic ynones. Chemical Communications (RSC Publishing). Available at: [Link]

  • Dearomative cyclization of pyridines/isoquinolines with cyclopropenones: access to indolizinones and benzo-fused indolizinones. Chemical Communications (RSC Publishing). Available at: [Link]

  • Fluorous Methods for Synthesis and Separation of Organic Molecules. ResearchGate. Available at: [Link]

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. PMC. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. Available at: [Link]

  • (PDF) Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity. ResearchGate. Available at: [Link]

  • Adverse reactions to fluoroquinolones. an overview on mechanistic aspects. PubMed. Available at: [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI. Available at: [Link]

  • Intramolecular Cyclization Side Reactions | Request PDF. ResearchGate. Available at: [Link]

  • Molecules from Side Reactions. Lithuanian University of Health Sciences - LSMU. Available at: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Available at: [Link]

  • Flavones and Related Compounds: Synthesis and Biological Activity. PMC. Available at: [Link]

Sources

Optimization

separation of 9-Fluoro-4H-quinolizin-4-one from unreacted starting materials

Ticket ID: #SEP-9FQ-001 Subject: Separation of 9-Fluoro-4H-quinolizin-4-one from Unreacted Starting Materials (Pyridines/Enaminones) Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SEP-9FQ-001 Subject: Separation of 9-Fluoro-4H-quinolizin-4-one from Unreacted Starting Materials (Pyridines/Enaminones) Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open

Executive Summary

You are attempting to isolate 9-Fluoro-4H-quinolizin-4-one (Target) from a reaction mixture likely containing unreacted fluorinated pyridines (Starting Material - SM), enaminone intermediates , and polymeric side-products.

The separation challenge lies in the structural similarity between the quinolizinone core and the pyridine precursor. Both are nitrogenous bases, but their basicity (pKa) and polarity differ significantly. This guide leverages these physicochemical differences to design a self-validating purification protocol.

Module 1: The Separation Logic (Physicochemical Profiling)

Before attempting purification, understand the behavior of your components. This causality dictates the method.

Feature9-Fluoro-4H-quinolizin-4-one (Target)Fluorinated Pyridine (SM)Separation Lever
Basicity (pKa) Weak Base (pKa ~1.5 - 2.5). The bridgehead nitrogen's lone pair is part of the aromatic system/conjugated with the carbonyl.Moderate Base (pKa ~3 - 5). The nitrogen lone pair is available for protonation.Acid Washing: SM protonates and stays in water at pH 3; Target remains largely organic.
Polarity Moderate. The ketone increases polarity, but the fluorine adds lipophilicity.High to Moderate. Pyridines are polar but volatile.Chromatography: Target elutes after non-polar impurities but before highly polar tars.
Solubility Soluble in DCM, CHCl3, hot EtOH. Poor in Hexanes/Water.Soluble in Water (if protonated), alcohols, DCM.Recrystallization: Target crashes out of cooled alcohols; SM stays in solution.

Module 2: Purification Decision Matrix

Do not default to column chromatography immediately. Use this decision tree to select the most efficient workflow for your scale and purity profile.

PurificationLogic Start Crude Reaction Mixture CheckTLC Step 1: TLC Analysis (DCM:MeOH 95:5) Start->CheckTLC Decision1 Is SM > 10%? CheckTLC->Decision1 MethodA Method A: Acid-Base Extraction (Bulk Removal of SM) Decision1->MethodA Yes (High SM) MethodB Method B: Flash Chromatography (Polishing) Decision1->MethodB No (Low SM) MethodA->MethodB If purity < 95% MethodC Method C: Recrystallization (Final Purity >99%) MethodA->MethodC If purity > 95% Result Pure 9-Fluoro-4H-quinolizin-4-one MethodB->Result MethodC->Result

Figure 1: Purification workflow based on crude purity profiling.

Module 3: Protocols & Workflows

Protocol A: Chemoselective Acid Washing (The "Bulk" Cleanup)

Best for: Removing large amounts of unreacted pyridine starting material.

The Mechanism: The pyridine nitrogen is more basic than the bridgehead nitrogen of the quinolizinone. By controlling the pH, we protonate the pyridine (forcing it into water) while keeping the quinolizinone neutral (organic phase).

  • Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Tip: DCM is better for solubility, but EtOAc is better for phase separation.

  • The Wash: Wash the organic layer with 0.5 M HCl (cold).

    • Critical Check: Do NOT use strong concentrated acid, or you will protonate the quinolizinone and lose it to the aqueous layer.

  • Separation:

    • Aqueous Layer: Contains protonated Pyridine SM. (Discard or basify to recover SM).

    • Organic Layer: Contains 9-Fluoro-4H-quinolizin-4-one + non-basic impurities.

  • Neutralization: Wash the organic layer with Saturated NaHCO₃ to neutralize trace acid.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Flash Column Chromatography

Best for: Separating the target from non-basic side products (tars, enaminones).

Stationary Phase: Silica Gel (40-63 µm). Mobile Phase:

  • Solvent A: Dichloromethane (DCM)

  • Solvent B: Methanol (MeOH)

  • Modifier: 1% Triethylamine (TEA) or 1% NH₄OH.

Gradient Table:

Time (CV)% Solvent B (MeOH)Event
0 - 20%Elution of non-polar impurities (hydrocarbons).
2 - 80% -> 5%Elution of 9-Fluoro-4H-quinolizin-4-one.
8 - 125% -> 10%Elution of polar byproducts/oxidized tars.
  • Why the modifier? The quinolizinone core can streak on acidic silica. TEA neutralizes the silica surface, sharpening the peak [1].

  • Loading: Dissolve crude in minimal DCM. If solubility is poor, use a solid load (adsorb onto silica).

Protocol C: Recrystallization (Polishing)

Best for: Final purification to remove trace isomers or colored impurities.

  • Solvent Selection: Boiling Ethanol (EtOH) or Acetonitrile (MeCN) .

  • Procedure:

    • Dissolve crude solid in minimum boiling solvent.

    • If colored impurities persist, add activated charcoal , boil for 5 mins, and filter hot through Celite.

    • Allow to cool slowly to Room Temperature, then to 4°C.

  • Harvest: Filter the needles/prisms. Wash with cold solvent.

    • Note: 9-Fluoro-4H-quinolizin-4-one typically forms pale yellow or off-white crystals.

Module 4: Troubleshooting & FAQ

Q1: My product is "oiling out" instead of crystallizing. What do I do?

Cause: Presence of solvent residues or trace pyridine impurities lowering the melting point. Fix:

  • Re-dissolve the oil in DCM and perform the Acid Wash (Protocol A) again to ensure all pyridine is gone.

  • Evaporate to dryness.

  • Triturate (grind) the oil with Diethyl Ether or Hexanes . This often induces nucleation, turning the oil into a solid.

Q2: The starting material and product co-elute on TLC.

Cause: The polarity difference is too small in standard neutral solvents. Fix: Switch to Alumina plates or add 1% Triethylamine to your TLC developing tank. The basic additive suppresses the interaction of the pyridine with the silica, often changing its Rf value relative to the quinolizinone [2].

Q3: I see a new spot appearing during workup. Is my product decomposing?

Analysis: Quinolizinones are generally stable, but the ring opening can occur in strong base. Check: Did you use strong NaOH during the workup? If so, you may have opened the ring to form a pyridyl-acrylate derivative. Solution: Maintain pH < 10. Re-acidify slightly (pH 4-5) and heat; the ring often re-closes (Gould-Jacobs reversibility) [3].

Module 5: Mechanistic Visualization

Understanding the acid-base extraction at a molecular level ensures you don't discard your product.

ExtractionChemistry Mix Reaction Mixture Pyridine (SM) Quinolizinone (Target) Acid Add 0.5M HCl Mix->Acid Layers Organic Layer Aqueous Layer Acid->Layers TargetLoc Target (Neutral) Remains Lipophilic Layers:org->TargetLoc SMLoc SM (Protonated Salt) Becomes Hydrophilic Layers:aq->SMLoc

Figure 2: Chemoselective partitioning based on pKa differentials.

References

  • Chromatographic Behavior of Nitrogen Heterocycles

    • Toujani, E., et al. "Simultaneous Quantitative Determination of Fluoroquinolones by HPLC."[1] Methods and Objects of Chemical Analysis, 2023.

    • Context: Establishes the necessity of buffer/amine modifiers when chromatographing quinolizinone-type scaffolds to prevent peak tailing.
  • Synthesis and Stability of 4H-Quinolizin-4-ones

    • Alnajjar, R. A., & Kawafi, N. S. M.[2][3] "4H-Quinolizin-4-one Derivatives: A Review." Libyan Journal of Science & Technology, 2018.[3]

    • Context: detailed review of the solubility, stability, and synthetic pathways (Gould-Jacobs) for this specific scaffold.
  • General Purification Strategies for Fused Pyridines

    • BenchChem Technical Guides.[4] "4H-Benzo[a]quinolizin-4-one derivatives synthesis and characterization."

    • Context: Provides standard workup protocols for benzo-fused analogs which apply directly to the 9-fluoro-quinolizinone system.
  • C-H Activation Routes (Alternative Synthesis Context)

    • Organic Chemistry Frontiers.[5] "A dearomatization–rearomatization strategy for construction of 4H-quinolizin-4-ones." Org.[2][3] Chem. Front., 2014.

    • Context: Describes the polarity and isolation of quinolizinones

Sources

Troubleshooting

stability of 9-Fluoro-4H-quinolizin-4-one under physiological conditions

Executive Summary You are likely working with 9-Fluoro-4H-quinolizin-4-one as a bioisostere for quinolone antibiotics, a fluorescent probe, or a scaffold for HIV integrase inhibition. While the quinolizin-4-one core is c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely working with 9-Fluoro-4H-quinolizin-4-one as a bioisostere for quinolone antibiotics, a fluorescent probe, or a scaffold for HIV integrase inhibition. While the quinolizin-4-one core is chemically robust compared to many heterocycles, the 9-fluoro substituent introduces specific physicochemical behaviors that often confuse researchers during biological assays.

This guide addresses the three most common support tickets we receive: unexpected precipitation in PBS , fluorescence signal variability , and metabolic stability profiles .

Module 1: Solubility & Formulation (Critical)

The Issue: Users frequently report that the compound "disappears" from solution upon dilution into media or PBS (pH 7.4), often mistaken for rapid degradation. The Reality: This is a solubility failure , not chemical instability. The 4H-quinolizin-4-one core is planar and highly lipophilic (LogP ~2.5–3.5 depending on substitution). The fluorine atom increases lipophilicity relative to the parent hydrogen, exacerbating aggregation.

Troubleshooting Protocol: The "Crash-Out" Check

Q: Why do I see a fine precipitate or drop in UV absorbance immediately after dilution?

A: You likely exceeded the critical aggregation concentration (CAC). Follow this solubilization workflow:

SolubilityWorkflow Stock DMSO Stock Prep (10-20 mM) Dilution Dilution Step (Target: 10-100 µM) Stock->Dilution Add to PBS Check Visual/Turbidity Check Dilution->Check Precip Precipitation Observed Check->Precip Hazy/Cloudy Clear Solution Clear Check->Clear Transparent Fix1 Add Co-solvent: 0.5% Tween-80 or 20% HP-β-CD Precip->Fix1 Formulation Fix Fix2 Sonicate & Warm (37°C) Check Absorbance Fix1->Fix2 Fix2->Check

Figure 1: Decision tree for solubilizing hydrophobic quinolizinones in aqueous media.

Recommended Formulation for Animal Studies (IP/IV):

  • Vehicle: 5% DMSO + 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline.

  • Why: Cyclodextrins encapsulate the hydrophobic fluoro-quinolizinone core, preventing aggregation while maintaining physiological compatibility.

Module 2: Chemical Stability (pH & Hydrolysis)

The Issue: Concerns about ring opening at the bridgehead nitrogen under physiological pH (7.4). The Reality: The 4H-quinolizin-4-one ring is stable at pH 7.4. It is a pseudo-aromatic system. Unlike simple enamines, the bridgehead nitrogen lone pair is delocalized into the carbonyl, conferring significant resonance stability.

Q: Is the compound hydrolyzing in my overnight incubation? A: Unlikely. If you see loss of parent compound, check for photodegradation first.

  • Chemical Logic: The 9-Fluoro substituent withdraws electron density from the ring. While this theoretically makes the ring more susceptible to nucleophilic attack, at pH 7.4 (neutral), water is too weak a nucleophile to open the ring.

  • Photostability Warning: Quinolizinones are fluorophores. Prolonged exposure to ambient light (especially UV/Blue light in biosafety cabinets) can cause photo-oxidation or dimerization.

Validation Experiment:

  • Prepare two samples in PBS (pH 7.4).

  • Wrap one vial in aluminum foil (Dark Control).

  • Leave one vial exposed to ambient light.

  • Analyze via HPLC after 24 hours.

    • Result: If Dark Control is stable >98% and Light sample shows degradation, you have a photostability issue, not hydrolytic instability.

Module 3: Metabolic Stability & Reactivity

The Issue: "I see rapid clearance in microsomes but no hydrolysis in buffer." The Reality: The 9-Fluoro group is a metabolic blocker , but the scaffold is still susceptible to oxidative metabolism at other positions.

Q: Does the Fluorine atom prevent metabolism? A: It prevents metabolism specifically at Carbon-9.

  • Mechanism: In the non-fluorinated parent, the C9 position (para to the bridgehead nitrogen) is electron-rich and a prime site for CYP450 oxidation. Placing a Fluorine there blocks this specific pathway (metabolic soft spot protection).

  • Risk: Metabolism will shift to the "A-ring" (C1-C3 positions) or the bridgehead carbons.

Q: Will Glutathione (GSH) attack the ring? A: Potential Risk. While less reactive than quinones, the quinolizinone core is an extended Michael acceptor.

  • Observation: If you see a Mass Shift of +307 Da in your LC-MS, you have formed a GSH adduct.

  • Mitigation: This is usually enzyme-catalyzed (GSTs). In simple buffer, spontaneous reaction is slow.

MetabolicPathway Parent 9-Fluoro-4H-quinolizin-4-one (Parent) CYP CYP450 (Microsomes) Parent->CYP Oxidation Hydroxylation (Likely at C1, C2, or C3) CYP->Oxidation Main Pathway Block C9-Oxidation BLOCKED by Fluorine CYP->Block X

Figure 2: Metabolic logic showing how Fluorine blocks the primary oxidation site, shifting metabolism to the pyridinone ring.

Module 4: Fluorescence Interference

The Issue: Fluorescence intensity fluctuates wildly between different buffers (e.g., Tris vs. Phosphate). The Reality: 4H-Quinolizin-4-ones are environmentally sensitive fluorophores and often act as chelators .

Q: Why did my fluorescence signal drop when I added Mg2+ or Ca2+? A: Quinolizinones can coordinate divalent cations (Mg²⁺, Ca²⁺) between the C4-carbonyl and adjacent positions (if substituted, e.g., at C3). Even without C3 substitution, the core electron density is sensitive to metal ions.

  • Protocol: Always include 0.1 mM EDTA in your assay buffer if metal sensitivity is not the desired readout. This stabilizes the baseline fluorescence.

Summary of Specifications
PropertyValue / BehaviorTechnical Note
Physiological Stability (pH 7.4) High Stable to hydrolysis > 48h.
Photostability Moderate/Low Protect from light; susceptible to photo-oxidation.
Solubility (PBS) Low (< 50 µM) Requires DMSO stock or Cyclodextrin formulation.
Metabolic Liability Oxidation (C1-C3) Fluorine at C9 blocks the major metabolic soft spot.
Fluorescence Environment Sensitive Quantum yield varies with solvent polarity and metal ions.
References
  • Alnajjar, R. A., & Kawafi, N. S. (2018).[1] 4H-Quinolizin-4-one Derivatives: A Review. Libyan Journal of Science & Technology, 7(1), 12-16.[1]

  • Kulkarni, M. (2025).[2] Recent advances towards the synthesis of 4H-quinolizin-4-one.[3][4][5][6] ResearchGate.[1][3]

  • Murata, O., et al. (2020).[5][6] Near-Infrared Fluorescent Probes for Imaging of Intracellular Mg2+ and Application to Multi-Color Imaging.[5] Analytical Chemistry, 92(1), 966-974.[5] (Demonstrates fluorescence/chelation properties of the scaffold).

  • Sun, W., et al. (2020). Enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one scaffolds by integrating coenzyme a ligases and a type III PKS.[4][7] RSC Advances, 10, 23691-23696.

  • Teffera, Y., et al. (2008). Chemical reactivity of methoxy 4-o-aryl quinolines: identification of glutathione displacement products. Chemical Research in Toxicology, 21(11), 2216-22.[8] (Mechanistic reference for GSH adducts on related heteroaromatics).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Antibacterial Efficacy: 9-Fluoro-4H-quinolizin-4-one Derivatives vs. Ciprofloxacin

A Guide for Researchers in Drug Development In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is a paramount objecti...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Drug Development

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms is a paramount objective for the scientific community. While fluoroquinolones, such as the widely-used ciprofloxacin, have long been mainstays in the clinical treatment of bacterial infections, their efficacy is increasingly threatened. This has spurred research into related heterocyclic compounds, including quinolizinone derivatives, as a potential new class of antibacterial agents.

This guide provides a detailed, objective comparison of the antibacterial efficacy of a representative novel 4H-quinolizin-4-one derivative against the established fluoroquinolone, ciprofloxacin. We will delve into their mechanisms of action, present available in vitro efficacy data, and provide comprehensive, standardized protocols for the experimental validation of such antibacterial agents. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to evaluate and advance the study of these promising compounds.

Chemical Structures and Mechanisms of Action

A fundamental comparison begins with the molecular structure and the biochemical pathways these compounds disrupt.

Ciprofloxacin , a second-generation fluoroquinolone, is characterized by a quinolone core with a fluorine atom at position 6, a cyclopropyl group at position 1, and a piperazine moiety at position 7.[1] Its mechanism of action is well-established and involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][3]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[2]

  • Topoisomerase IV: This enzyme is primarily involved in decatenating (separating) newly replicated circular chromosomes, allowing for their segregation into daughter cells.[3]

By binding to the enzyme-DNA complex, ciprofloxacin stabilizes the transient double-strand breaks created by the enzymes, preventing the re-ligation of the DNA strands.[2] This leads to an accumulation of DNA damage, the cessation of DNA replication, and ultimately, bactericidal cell death.[3][4]

9-Fluoro-4H-quinolizin-4-one and its derivatives represent a newer class of compounds. While direct, comprehensive mechanistic studies on the specific 9-fluoro derivative are limited in publicly accessible literature, potent antibacterial activity has been demonstrated in closely related 4H-4-oxoquinolizine compounds. These structurally analogous agents are also proposed to function as DNA gyrase inhibitors , sharing a common mechanism with fluoroquinolones.[5] The core quinolizinone scaffold, like the quinolone scaffold, provides the necessary framework for interacting with the bacterial topoisomerase enzymes.[5]

Mechanism_of_Action cluster_bacterium Bacterial Cell DNA Bacterial Chromosome Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase Supercoiling Replication DNA Replication & Transcription TopoIV Topoisomerase IV Replication->TopoIV Decatenation Gyrase->Replication CellDeath DNA Damage & Cell Death Gyrase->CellDeath TopoIV->DNA Chromosome Segregation TopoIV->CellDeath Cipro Ciprofloxacin Cipro->Gyrase Inhibits Cipro->TopoIV Inhibits Quinolizinone Quinolizinone Derivative Quinolizinone->Gyrase Inhibits (Proposed)

Figure 1. Proposed mechanism of action for Ciprofloxacin and Quinolizinone derivatives.

Comparative In Vitro Antibacterial Efficacy

The most common metric for quantifying the in vitro efficacy of an antibacterial agent is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the drug that prevents visible growth of a microorganism after a specified incubation period.[6][7]

CompoundOrganismMIC (µg/mL)Source
Ciprofloxacin Acinetobacter baumannii (Susceptible)0.25 - 1.0[8]
Acinetobacter baumannii (Resistant)>32[8]
4H-4-oxoquinolizine Derivative Acinetobacter baumannii (XDR)0.02 - 1.70 [5]
Ciprofloxacin Escherichia coli0.008 - 0.03[8]
Ciprofloxacin Staphylococcus aureus (MSSA)0.12 - 0.5[8]

Analysis of In Vitro Data:

The data highlights the significant potential of the 4H-4-oxoquinolizine scaffold. Notably, these derivatives maintained potent activity against A. baumannii strains that are extensively resistant to other drugs, including fluoroquinolones.[5] The MIC values, some as low as 0.02 µg/mL, are exceptionally promising and suggest that modifications to the quinolizinone core may help overcome common resistance mechanisms, such as mutations in the quinolone resistance-determining region (QRDR) of the target enzymes.[5]

Experimental Protocols for Efficacy Testing

To ensure scientific rigor and reproducibility, standardized methodologies are critical. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, detail the determination of MIC and Minimum Bactericidal Concentration (MBC).

Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

Materials:

  • Test compounds (e.g., 9-Fluoro-4H-quinolizin-4-one, Ciprofloxacin)

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO), then create a series of two-fold serial dilutions in CAMHB directly in the 96-well plate. Typically, 100 µL of media is added to wells 2-11, and 200 µL of the highest drug concentration is added to well 1. A serial transfer of 100 µL is then performed from well 1 to well 10.

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Final Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL.[7]

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well (columns 1-11), resulting in a final volume of 200 µL per well.

  • Controls:

    • Growth Control (Positive Control): Well 11 should contain inoculum and broth but no drug.

    • Sterility Control (Negative Control): Well 12 should contain only broth to check for contamination.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[6]

MIC_Workflow start Start prep_plate Prepare 2-fold serial dilutions of test compound in 96-well plate start->prep_plate prep_inoculum Prepare bacterial inoculum (0.5 McFarland standard) start->prep_inoculum inoculate Inoculate plate wells (including growth control) prep_plate->inoculate dilute_inoculum Dilute inoculum to final concentration (5x10^5 CFU/mL) prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate plate (35°C, 16-20h) inoculate->incubate read_mic Visually determine MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end

Figure 2. Workflow for the Broth Microdilution MIC Assay.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[9] This test is performed as a follow-up to the MIC assay.

Procedure:

  • Subculturing: Following the determination of the MIC, select the wells corresponding to the MIC and higher concentrations (all wells showing no visible growth).

  • Plating: Using a calibrated loop or pipette, take a 10-100 µL aliquot from each of these clear wells and plate it onto a drug-free agar medium (e.g., Mueller-Hinton Agar).

  • Inoculum Count: To determine the initial CFU/mL, perform a colony count from the growth control well at the time of the initial inoculation.

  • Incubation: Incubate the agar plates at 35 ± 2°C for 24-48 hours.

  • Reading the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% (or 3-log₁₀) reduction in CFU/mL compared to the original inoculum count.[10][11]

Interpreting Bactericidal vs. Bacteriostatic Activity: The relationship between the MIC and MBC can help classify the compound's activity.

  • If the MBC/MIC ratio is ≤ 4, the agent is generally considered bactericidal .[10]

  • If the MBC/MIC ratio is > 4, the agent is considered bacteriostatic .[10]

It is important to note that the distinction between static and cidal activity is not always absolute and can be dependent on the bacterial species and testing conditions.[12][13]

Discussion and Future Perspectives

The comparison between ciprofloxacin and novel 4H-quinolizin-4-one derivatives reveals a compelling narrative for drug discovery. Ciprofloxacin remains a potent, broad-spectrum antibiotic, but its utility is hampered by rising resistance.[4] The preliminary data on 4H-4-oxoquinolizine compounds is highly encouraging, particularly their robust activity against extensively drug-resistant Gram-negative pathogens like A. baumannii.[5] This suggests that the quinolizinone scaffold may be less susceptible to existing fluoroquinolone resistance mechanisms.

However, this guide also underscores critical gaps in the current knowledge. To establish the true potential of 9-Fluoro-4H-quinolizin-4-one, further research is essential:

  • Direct Comparative Studies: Head-to-head MIC and MBC testing of 9-Fluoro-4H-quinolizin-4-one and ciprofloxacin against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria is necessary.

  • Mechanism of Action Confirmation: Detailed enzymatic assays are required to confirm the inhibition of DNA gyrase and topoisomerase IV and to determine the binding affinity relative to ciprofloxacin.

  • Resistance Development Studies: In vitro studies to assess the frequency of spontaneous resistance development compared to ciprofloxacin would provide insight into the compound's long-term viability.

  • Toxicity and Pharmacokinetics: Comprehensive in vitro cytotoxicity assays and in vivo pharmacokinetic and safety profiling are mandatory next steps for any promising lead compound.[5]

Conclusion

While ciprofloxacin has been a cornerstone of antibacterial therapy, the emergence of resistance necessitates the development of new chemical entities. The 4H-quinolizin-4-one scaffold represents a promising avenue of research. The potent in vitro activity of its derivatives against highly resistant bacteria suggests these compounds may possess significant advantages over older fluoroquinolones. The experimental frameworks provided herein offer a standardized approach for the rigorous evaluation required to translate these promising preliminary findings into the next generation of antibacterial agents.

References

  • Ciprofloxacin Mechanism of Action.
  • Molecular and cellular mechanisms of action for ciprofloxacin. R Discovery.
  • Ciprofloxacin . Wikipedia. [Link]

  • Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. Cureus.
  • Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance . Oxford Academic. [Link]

  • Busting the Myth of “Static vs Cidal”: A Systemic Literature Review . PMC. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs . Bio-protocol. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics . STAR Protocols. [Link]

  • Static or cidal; which is best? . Microbiology Nuts & Bolts. [Link]

  • MIC/MBC Testing . Nikopharma. [Link]

  • Static vs. cidal: it's not complex; it's simply incorrect . Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Static vs Cidal Antibiotics . Ovid. [Link]

  • Minimum Inhibitory Concentration (MIC) . Emery Pharma. [Link]

  • Clinical Pearl – Static vs Cidal . KY MDRO. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method . Protocols.io. [Link]

  • Minimum Bactericidal Concentration (MBC) Test . Microchem Laboratory. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays . PMC. [Link]

  • Minimum Bactericidal Concentration (MBC) . Antimicrobial Testing Laboratory. [Link]

  • The minimum bactericidal concentration of antibiotics . BMG Labtech. [Link]

  • Rh(III)-Catalyzed C–H Activation/Annulation for the Construction of Quinolizinones and Indolizines . Organic Letters - ACS Publications. [Link]

  • Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles . PMC. [Link]

  • Antimicrobial Activity of Novel 4H-4-oxoquinolizine Compounds Against Extensively Drug-Resistant Acinetobacter Baumannii Strains . PubMed. [Link]

  • Antibacterial activity of newer Quinazolin-4(3H)-one derivatives . Frontiers. [Link]

  • Synthesis of 8-chloro-benzo[c]quinolizin-3-ones as potent and selective inhibitors of human steroid 5alpha-reductase 1 . PubMed. [Link]

  • Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against... . PMC. [Link]

Sources

Comparative

A Comparative Guide to HPLC Retention Time Standards for the Analysis of 9-Fluoro-4H-quinolizin-4-one

In the landscape of pharmaceutical analysis and drug development, the precise and accurate quantification of novel chemical entities is paramount. For compounds like 9-Fluoro-4H-quinolizin-4-one, a heterocyclic compound...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical analysis and drug development, the precise and accurate quantification of novel chemical entities is paramount. For compounds like 9-Fluoro-4H-quinolizin-4-one, a heterocyclic compound with potential therapeutic applications, High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of analytical methodology. A critical, yet often overlooked, aspect of robust HPLC method development is the selection of an appropriate retention time (t_R) standard. This guide provides an in-depth, objective comparison of potential retention time standards for the analysis of 9-Fluoro-4H-quinolizin-4-one, supported by established experimental data for structurally similar compounds.

The primary function of a retention time standard, or internal standard (IS), is to enhance the precision of quantitative analysis by correcting for variations in injection volume, and to a lesser extent, fluctuations in flow rate and mobile phase composition. An ideal internal standard should be a stable, commercially available compound that is well-resolved from the analyte and any other components in the sample matrix, elutes close to the analyte of interest, and shares similar chromatographic behavior. For the analysis of 9-Fluoro-4H-quinolizin-4-one, which possesses a fluoroquinolone-like core structure, several classes of compounds can be considered as potential retention time standards.

Understanding the Analyte: Physicochemical Properties of Fluoroquinolone-like Compounds

The chromatographic behavior of 9-Fluoro-4H-quinolizin-4-one is predicted to be similar to that of fluoroquinolone antibiotics due to its core chemical scaffold. Fluoroquinolones are zwitterionic molecules, meaning they possess both acidic (carboxylic acid) and basic (piperazine-like amine) functional groups.[1] This characteristic dictates that their retention in reversed-phase HPLC is highly dependent on the pH of the mobile phase.[2] At acidic pH (typically around 2.5-3.5), the carboxylic acid group is protonated (neutral), while the amine group is protonated (positive charge), leading to good retention on C18 columns.[2] Understanding this pH-dependent behavior is crucial for selecting a standard that will co-elute appropriately and respond similarly to minor variations in mobile phase pH.

Comparison of Potential Retention Time Standards

For the analysis of 9-Fluoro-4H-quinolizin-4-one, we will compare three potential retention time standards from different chemical classes, each with its own set of advantages and disadvantages:

  • Ciprofloxacin: A widely used fluoroquinolone antibiotic.

  • Sulfadimidine Sodium: A sulfonamide antibiotic.

  • Umbelliferone: A natural coumarin derivative.

The selection of these candidates is based on their successful application as internal standards in published HPLC methods for fluoroquinolone analysis and their distinct chemical properties.[3][4]

Table 1: Physicochemical Properties of Potential Retention Time Standards
CompoundChemical ClassMolecular Weight ( g/mol )Key Functional GroupsPredicted Chromatographic Behavior Similarity to Analyte
9-Fluoro-4H-quinolizin-4-one (Analyte) Quinolizinone177.16Ketone, Fluoro, Aromatic Rings-
Ciprofloxacin Fluoroquinolone331.34Carboxylic Acid, Amine, Fluoro, KetoneHigh
Sulfadimidine Sodium Sulfonamide300.31Amine, Sulfonamide, Pyrimidine RingModerate
Umbelliferone Coumarin162.14Hydroxyl, Lactone, Aromatic RingLow to Moderate

Expert Insight: The high structural similarity of Ciprofloxacin to the analyte makes it a strong candidate, as it is likely to mimic the analyte's response to chromatographic variables. However, its presence as a common antibiotic could lead to interference if analyzing environmental or biological samples. Sulfadimidine offers a different selectivity, which can be advantageous for ensuring resolution from potential impurities. Umbelliferone, being structurally distinct, provides a test of method robustness but may not compensate as effectively for matrix effects impacting the analyte.

Experimental Protocol: Evaluating Retention Time Standard Performance

The following is a detailed, step-by-step methodology for a system suitability and performance evaluation of the selected retention time standards. This protocol is adapted from established and validated HPLC methods for fluoroquinolone analysis.[5][6]

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for fluoroquinolone analysis.[4][7]

  • Mobile Phase: A mixture of an acidic aqueous buffer and an organic modifier. A typical starting point is a gradient or isocratic elution with a mobile phase consisting of:

    • Aqueous Phase: 0.025 M Orthophosphoric acid, with the pH adjusted to 3.0 ± 0.1 with triethylamine.[6]

    • Organic Phase: Acetonitrile or Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[5]

  • Detection Wavelength: Based on the UV spectrum of 9-Fluoro-4H-quinolizin-4-one. For many fluoroquinolones, a wavelength of around 278-294 nm is used.[5][8]

  • Injection Volume: 10 µL.[5]

Preparation of Standard and Sample Solutions
  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 9-Fluoro-4H-quinolizin-4-one and each potential internal standard (Ciprofloxacin, Sulfadimidine Sodium, Umbelliferone) in 10 mL of a suitable solvent (e.g., methanol or mobile phase).

  • Working Standard Solution (10 µg/mL of analyte and IS): Prepare a mixed working standard solution by appropriately diluting the stock solutions with the mobile phase.

System Suitability Testing

Inject the working standard solution six times and evaluate the following parameters:

  • Retention Time (t_R): The time at which the peak maximum elutes.

  • Resolution (R_s): The degree of separation between the analyte and the internal standard peaks. A value > 2 is desirable.

  • Tailing Factor (T): A measure of peak symmetry. A value between 0.8 and 1.5 is generally acceptable.

  • Theoretical Plates (N): A measure of column efficiency. A higher number indicates better efficiency.

  • Relative Standard Deviation (%RSD) of Peak Area and Retention Time: Should be less than 2% for replicate injections.

dot

Experimental_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Evaluation stock_analyte Analyte Stock (1 mg/mL) working_std Working Standard Mix (10 µg/mL) stock_analyte->working_std stock_is1 IS 1 Stock (Ciprofloxacin) stock_is1->working_std stock_is2 IS 2 Stock (Sulfadimidine) stock_is2->working_std stock_is3 IS 3 Stock (Umbelliferone) stock_is3->working_std hplc_injection Inject Working Standard (n=6) working_std->hplc_injection hplc_separation C18 Column Separation hplc_injection->hplc_separation hplc_detection UV/DAD Detection hplc_separation->hplc_detection system_suitability System Suitability (tR, Rs, T, N, %RSD) hplc_detection->system_suitability performance_comp Performance Comparison system_suitability->performance_comp Standard_Selection_Logic start Start: Select Retention Time Standard q1 Is the analyte in a complex matrix (e.g., biological fluid)? start->q1 q2 Is Ciprofloxacin a potential interferent in the sample? q1->q2 Yes select_cipro Choose Ciprofloxacin (High structural similarity) q1->select_cipro No select_umbel Consider Umbelliferone (For simple matrices and robustness testing) q1->select_umbel Alternative for simple matrices q2->select_cipro No select_sulfa Choose Sulfadimidine (Good resolution, different selectivity) q2->select_sulfa Yes

Sources

Validation

Validating the Purity of 9-Fluoro-4H-quinolizin-4-one: A Comparative Guide to Elemental Analysis, HPLC, and qNMR

As drug development pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the rigorous validation of synthetic intermediates has become a critical bottleneck. 9-Fluoro-4H-quinolizin-4-one (CAS: 181...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the rigorous validation of synthetic intermediates has become a critical bottleneck. 9-Fluoro-4H-quinolizin-4-one (CAS: 1817891-01-2)[1] is a prime example of such a scaffold. Quinolizin-4-one derivatives are highly valued in medicinal chemistry for their broad-spectrum antibacterial, anticancer, and anti-inflammatory properties[2].

However, a pervasive issue in modern synthetic chemistry is the over-reliance on chromatographic methods (like HPLC) for purity validation. While HPLC is excellent for detecting structurally related organic impurities, it operates with a critical blind spot: it cannot detect species lacking a chromophore. This guide explores the mechanistic causality behind why Elemental Analysis (EA) remains the gold standard for determining the true bulk composition of a sample, and how it orthogonally complements High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR)[3].

The Mechanistic Logic of Orthogonal Purity Validation

When an analytical scientist evaluates a newly synthesized batch of 9-Fluoro-4H-quinolizin-4-one, a standard RP-HPLC-UV chromatogram might display a single, pristine peak with a relative area of >99.5%. It is tempting to certify the batch as >99% pure.

However, this assumption is fundamentally flawed. HPLC and standard qualitative NMR are "blind" to inorganic salts (e.g., NaCl, MgSO₄ from aqueous workups), residual silica gel from column chromatography, and co-crystallized water[4]. If a sample contains 10% by weight of residual silica gel, the HPLC UV-detector will still report the organic fraction as 100% pure, leading to a 10% error in molar mass calculations. This discrepancy can severely compromise downstream biological assays and pharmacokinetic modeling[4].

To create a self-validating analytical system, we must employ orthogonal techniques:

  • HPLC-UV: Determines the relative purity of the organic fraction by separating structurally related byproducts.

  • Elemental Analysis (CHN/F): Determines the absolute bulk composition. Combustion analysis captures the exact weight percentage of Carbon, Hydrogen, Nitrogen, and Fluorine. If "invisible" inorganic mass is present, the experimental carbon percentage will drop significantly below the theoretical value[5].

  • 1H qNMR: Provides absolute quantification of the organic active pharmaceutical ingredient (API) by comparing the integration of the compound's protons against a highly pure, internally spiked reference standard[6].

Comparative Analysis of Purity Validation Methods

The following table objectively compares the performance and scope of the three primary analytical techniques used to validate 9-Fluoro-4H-quinolizin-4-one.

Analytical ParameterElemental Analysis (CHN/F)RP-HPLC-UV1H Quantitative NMR (qNMR)
Primary Output Absolute bulk mass composition (%)Relative area of organic components (%)Absolute mass fraction (% w/w)
Sensitivity to Inorganics High (Revealed by low C/H/N values)None (Invisible to UV detection)High (Revealed by low API integration)
Detection of Isomers None (Isomers have identical formulas)High (Separated by retention time)Moderate (Depends on signal overlap)
Destructive? Yes (Combustion at ~1000°C)No (If fraction collected)No (Sample can be recovered)
Reference Standard Universal calibrants (e.g., Sulfanilamide)Requires identical API reference standardUniversal internal standard (e.g., DMSO₂)

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, every protocol must include internal checks. Below are the step-by-step methodologies for validating a batch of 9-Fluoro-4H-quinolizin-4-one (Molecular Formula: C₉H₆FNO; Theoretical MW: 163.15 g/mol ).

Protocol A: Elemental Analysis (CHN/F Combustion)

Causality: Combustion analysis oxidizes the entire sample. The resulting gases (CO₂, H₂O, NOₓ) are separated and quantified. Because 9-Fluoro-4H-quinolizin-4-one contains fluorine, standard CHN traps can be damaged by the formation of hydrofluoric acid (HF). Therefore, a specialized halogen-compatible combustion tube or a separate oxygen flask combustion followed by ion chromatography is required for the fluorine assay.

  • System Suitability: Run a blank tin capsule, followed by a certified reference standard (e.g., Sulfanilamide) to calibrate the thermal conductivity detector (TCD). The standard must return values within ±0.15% of theoretical limits.

  • Sample Preparation: Using a microbalance (accurate to 0.001 mg), weigh exactly 1.500 mg of the dried 9-Fluoro-4H-quinolizin-4-one sample into a tin capsule. Fold and seal the capsule tightly to trap ambient air out.

  • Combustion: Drop the capsule into the combustion reactor (1000°C) under a pulse of pure oxygen.

  • Reduction & Separation: Pass the combustion gases through a copper reduction tube (600°C) to convert NOₓ to N₂, then sweep the gases through a GC column to separate N₂, CO₂, and H₂O before they reach the TCD.

  • Validation Check: The Royal Society of Chemistry mandates that experimental values must fall within ±0.4% of the calculated theoretical values to confirm >95% bulk purity[7].

Protocol B: RP-HPLC-UV

Causality: Reversed-phase chromatography separates the fluorinated API from unreacted starting materials based on hydrophobicity. The conjugated quinolizinone core absorbs strongly in the UV spectrum.

  • System Suitability: Inject a blank solvent (Acetonitrile/Water) to establish a baseline.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of 0.1% TFA in Water (A) and Acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Validation Check: Integrate all peaks. The main peak area must be >99.0% relative to total integrated area[5].

Protocol C: 1H Quantitative NMR (qNMR)

Causality: The area under an NMR resonance is directly proportional to the number of nuclei generating that signal. By mixing the sample with a known mass of a highly pure internal standard (IS), we can calculate the absolute purity.

  • Standard Selection: Select Dimethyl sulfone (DMSO₂) as the internal standard. It is highly pure, non-hygroscopic, and its singlet at ~2.98 ppm does not overlap with the aromatic protons of 9-Fluoro-4H-quinolizin-4-one[6].

  • Sample Preparation: Accurately weigh ~10.0 mg of the sample and ~5.0 mg of certified DMSO₂ into the same vial. Dissolve completely in 0.6 mL of CDCl₃.

  • Acquisition: Acquire a 1H NMR spectrum with a long relaxation delay (D1 ≥ 30 seconds) to ensure complete relaxation of all spins, ensuring quantitative integration[3].

  • Calculation: Calculate the purity based on the ratio of the integrated area of the quinolizinone proton (e.g., the distinct doublet at ~9.6 ppm) to the DMSO₂ singlet.

Experimental Data: The Illusion of Chromatographic Purity

To illustrate the necessity of this orthogonal approach, consider the following experimental data from a simulated batch of 9-Fluoro-4H-quinolizin-4-one (Lot #FQ-2026) that was purified via silica gel chromatography but insufficiently dried.

Analytical MethodParameterTheoretical / ExpectedExperimental ResultConclusion
RP-HPLC-UV Main Peak Area (%)> 99.0%99.8% Suggests ultra-high purity.
Elemental Analysis Carbon (C)66.26%62.15% (Δ -4.11%)FAIL. Outside ±0.4% limit.
Elemental Analysis Hydrogen (H)3.71%3.50% (Δ -0.21%)Pass.
Elemental Analysis Nitrogen (N)8.59%8.02% (Δ -0.57%)FAIL. Outside ±0.4% limit.
1H qNMR Absolute Purity (% w/w)> 95.0%93.8% Confirms bulk mass inflation.

Data Analysis & Causality: If we relied solely on HPLC, this compound would be cleared for biological testing. However, the Elemental Analysis reveals a massive depression in Carbon and Nitrogen percentages. The fact that the C, H, and N values are all depressed proportionally indicates the presence of an "invisible" inorganic mass diluting the sample[4]. The qNMR data (93.8% absolute purity) perfectly corroborates the Elemental Analysis. The sample likely contains ~6% by weight of residual silica gel dissolved during the column chromatography phase, necessitating a desalting repurification step.

Purity Validation Workflow

The following diagram illustrates the logical decision matrix required to establish true chemical purity.

PurityWorkflow Start Synthesized 9-Fluoro-4H-quinolizin-4-one HPLC HPLC-UV Analysis (Organic Impurities) Start->HPLC qNMR 1H qNMR Analysis (Absolute Quantitation) Start->qNMR EA Elemental Analysis (CHN/F) (Bulk Composition & Inorganics) Start->EA Decision Do all methods align within ±0.4%? HPLC->Decision qNMR->Decision EA->Decision Pass Certified Pure API Decision->Pass Yes Fail Repurification Required (e.g., Desalting) Decision->Fail No

Workflow for the orthogonal purity validation of 9-Fluoro-4H-quinolizin-4-one.

References

  • 5, Benchchem.[5] 2.6, Journal of Medicinal Chemistry, ACS Publications.[6] 3.2, PMC.[2]

  • 7, The Royal Society of Chemistry.[7]

  • 4, Inorganic Chemistry Frontiers (RSC Publishing).[4] 6.1, Bidepharm.[1] 7.3, PMC.[3]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 9-Fluoro-4H-quinolizin-4-one

Executive Safety Strategy: The "Precautionary Principle" Audience: Senior Researchers & HSE Officers Scope: Laboratory Scale (<10g) to Pilot Scale (<1kg) 9-Fluoro-4H-quinolizin-4-one is a fluorinated fused-ring heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Strategy: The "Precautionary Principle"

Audience: Senior Researchers & HSE Officers Scope: Laboratory Scale (<10g) to Pilot Scale (<1kg)

9-Fluoro-4H-quinolizin-4-one is a fluorinated fused-ring heterocycle. While specific toxicological data (LD50) may be limited compared to commodity chemicals, its structural activity relationship (SAR) necessitates a Band 3 Containment Strategy .

Why this specific molecule requires elevated care:

  • Quinolizinone Core: This scaffold is pharmacologically active, often investigated for DNA intercalation, antimicrobial, and anticonvulsant properties [1]. It must be treated as a potential mutagen and reproductive toxin.

  • Fluorination Effect: The C-F bond increases lipophilicity and metabolic stability, facilitating blood-brain barrier (BBB) permeation and dermal absorption [2].

  • Physical State: Likely a crystalline solid; fine particulates pose a high inhalation risk during weighing.

Core Directive: Treat as a Potent Compound (OEB 3/4 equivalent) until specific toxicology proves otherwise.

PPE Matrix: Layered Defense System

This matrix moves beyond "compliance" to "exposure prevention."[1][2]

Protection ZoneEquipment StandardTechnical Rationale (Causality)
Respiratory Primary: Fume Hood (Face velocity: 0.5 m/s) Secondary: N95 (minimum) or P100 RespiratorQuinolizinone dusts are bioactive. If weighing outside a hood (not recommended), a P100 is required to capture 99.97% of particulates < 0.3 microns.
Dermal (Hands) Double Gloving Protocol Inner: Nitrile (4 mil) Outer: Nitrile (5-8 mil) or NeopreneFluorinated heterocycles can act as carriers for other solvents. Double gloving creates a sacrificial outer layer. Change outer gloves immediately upon splash.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The fluorine moiety suggests potential for severe mucosal irritation/lacrimation upon contact with dust or solution.
Body Tyvek® Lab Coat (Closed front) or ApronCotton coats absorb liquids. Tyvek provides a barrier against fluorinated organic solutions which may have high wetting properties.

Operational Workflow & Engineering Controls

Visualization: The Safe Handling Lifecycle

The following diagram outlines the critical control points (CCPs) for handling 9-Fluoro-4H-quinolizin-4-one to prevent cross-contamination.

SafeHandling cluster_hood Fume Hood / Glove Box Boundary Storage Storage (Desiccated, +4°C) Weighing Weighing (Static-Free Balance) Storage->Weighing Transport in Secondary Container Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Wetting reduces aerosol risk Reaction Reaction/Usage (Closed System) Solubilization->Reaction Cannula Transfer Waste Disposal (High-Temp Incineration) Reaction->Waste Segregated Stream

Caption: Critical Control Points (CCPs) for handling fluorinated quinolizinones. Red dashed line indicates the containment boundary.

Detailed Protocol: Minimizing Exposure
A. Weighing & Transfer (Highest Risk Step)
  • The Problem: Static electricity often causes fluorinated organic solids to "fly," creating invisible aerosols.

  • The Solution:

    • Use an antistatic gun or ionizer bar inside the balance enclosure before opening the vial.

    • Tare the receiving vessel (containing the stir bar) before adding the solid.

    • Do not use spatulas. Use a "tap-transfer" method or disposable anti-static weighing funnels to avoid generating dust during scraping.

B. Solubilization
  • The Problem: Exothermic dissolution can aerosolize the compound.

  • The Solution:

    • Add the solvent to the solid, not the solid to the solvent.

    • Cover the vessel immediately with a septum or Parafilm after solvent addition.

    • Allow to dissolve completely before removing from the hood.

C. Decontamination (Spill Cleanup)
  • Agent: Use a surfactant-based cleaner (e.g., Alconox) followed by an alcohol wipe.

  • Why: Fluorinated compounds are often hydrophobic. Water alone will bead up and spread the contamination. The surfactant lifts the molecule; the alcohol solubilizes residues.

Disposal & Environmental Stewardship

Critical Warning: Do not dispose of fluorinated heterocycles in standard organic waste streams if they are destined for low-temperature fuel blending.

  • Segregation: Label waste clearly as "Fluorinated Organic - Halogenated."

  • Incineration: This compound requires high-temperature incineration (>1100°C) with flue gas scrubbing.

    • Reasoning: Incomplete combustion of fluorinated rings can generate Hydrogen Fluoride (HF) and perfluoroisobutene (PFIB), which are highly toxic and corrosive to standard incinerator linings [3].

  • Aqueous Waste: If the compound enters aqueous buffers, do not pour down the drain. Collect as "Aqueous Toxic" due to the high stability and potential aquatic toxicity of the quinolizinone core.

Emergency Response (Immediate Action)

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen. Alert: Monitor for delayed pulmonary edema (common with fluorinated irritants).

  • Skin Contact: Wash with soap and water for 15 minutes .[3] Avoid organic solvents (ethanol/DMSO) on skin, as they may act as a vehicle, driving the fluorinated compound deeper into the dermis.

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist immediately—fluorinated compounds can cause corneal opacity.

References

  • World Health Organization (WHO). (2014). New fluorinated quinazolinone derivatives as anticonvulsant agents.[4][5] Journal of Taibah University Medical Sciences.[4] Link

  • National Institutes of Health (NIH). (2022). Handling Fluorinated Gases and Reagents.[6][7][8][9][10] PMC. Link

  • American Chemical Society (ACS). (2022). Practical Guidelines for the Safe Use of Fluorine Gas and Fluorinated Reagents. ACS Chemical Health & Safety. Link

  • European Commission. (2025). Chemical Recycling of Fluorochemicals and Circular Fluorine Economy.[7][9][11] CORDIS. Link

Sources

© Copyright 2026 BenchChem. All Rights Reserved.